O-Desmethyl midostaurin-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCRDZEEXVZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-Desmethyl Midostaurin-13C6: A Technical Guide for Researchers
Introduction
Midostaurin (trade name Rydapt®) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a specific FMS-like tyrosine kinase 3 (FLT3) mutation and for advanced systemic mastocytosis.[1][2][3] It is a semi-synthetic derivative of staurosporine.[4] The drug and its major active metabolites, CGP62221 and CGP52421, function by inhibiting multiple receptor tyrosine kinases crucial to oncogenic signaling pathways.[1]
One of the two major active metabolites of Midostaurin is O-Desmethyl midostaurin, also known as CGP62221.[5][6] This metabolite is formed via O-demethylation of the parent drug and exhibits a pharmacological profile comparable to Midostaurin, particularly in inhibiting cell proliferation.[6][7]
O-Desmethyl midostaurin-13C6 is a stable, isotopically labeled version of this key metabolite. The incorporation of six Carbon-13 atoms into the benzoyl group creates a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight.[8][9][10] This property makes it an ideal internal standard for use in quantitative bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of metabolite quantification in biological matrices.[11][12] This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical applications of this compound.
Chemical and Physical Properties
The key identifiers and physicochemical properties of Midostaurin and its relevant metabolites are summarized below. The 13C6 label increases the molecular weight by approximately 6 Da without significantly altering the chemical properties.
| Property | Midostaurin | O-Desmethyl Midostaurin (CGP62221) | This compound |
| Synonyms | PKC412, N-benzoyl staurosporine | CGP62221 | Labeled CGP62221 |
| CAS Number | 120685-11-2[13] | 740816-86-8[8][14] | N/A |
| Molecular Formula | C35H30N4O4[13] | C34H28N4O4[14][15] | C2813C6H28N4O4[8][9][10] |
| Molecular Weight | 570.64 g/mol | 556.61 g/mol [14][15] | 562.57 g/mol [8] |
| Appearance | - | - | Pale Yellow to Pale Beige Solid[9] |
| Storage | - | - | 2-8°C Refrigerator[10] |
Metabolism of Midostaurin
Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][5][16] This process leads to the formation of two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[1][5][6] Both metabolites contribute to the overall pharmacological activity of the drug.[1] The metabolic conversion to O-Desmethyl midostaurin is a critical pathway in the drug's disposition.
Mechanism of Action and Signaling Pathway
Midostaurin and its active metabolite, O-Desmethyl midostaurin, are multi-kinase inhibitors.[1][3] Their primary therapeutic effect in AML is derived from the potent inhibition of both wild-type and mutated FMS-like tyrosine kinase 3 (FLT3).[2][17][18] In normal hematopoietic cells, the binding of the FLT3 ligand to its receptor induces dimerization, autophosphorylation, and activation of downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which promote cell survival and proliferation.[19][20][21]
Mutations in the FLT3 gene can lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled proliferation of leukemic cells.[2][18] Midostaurin binds to the ATP-binding site of the FLT3 kinase domain, blocking its autophosphorylation and preventing the activation of these downstream pathways, thereby inducing cell cycle arrest and apoptosis.[2][17] Other targeted kinases include KIT, PDGFR, and VEGFR2.[2]
Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of O-Desmethyl midostaurin in biological samples. Below is a representative protocol for a stable isotope dilution LC-MS/MS method.
Protocol: Quantification of O-Desmethyl Midostaurin in Human Plasma
1. Objective: To determine the concentration of O-Desmethyl midostaurin (Analyte) in human plasma using this compound as an internal standard (IS).
2. Materials:
-
Human plasma (K2-EDTA)
-
O-Desmethyl midostaurin (Analyte) certified reference standard
-
This compound (IS) certified reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
3. Instrument and Conditions:
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., YMC Triart C18, 150 x 4.6 mm, 3 µm).[22]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.[22]
-
Injection Volume: 10 µL.[22]
-
Gradient: Linear gradient from 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (example):
-
Analyte (O-Desmethyl midostaurin): Q1: 557.2 -> Q3: m/z (specific fragment)
-
IS (this compound): Q1: 563.2 -> Q3: m/z (corresponding fragment)
-
-
Note: Specific fragment ions (Q3) and collision energies must be optimized for the instrument used.
-
4. Sample Preparation (Protein Precipitation): [12] a. Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube. b. Add 20 µL of IS working solution (e.g., 500 ng/mL in acetonitrile). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to an HPLC vial for analysis.
5. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. b. Use a linear regression model with a 1/x² weighting. c. Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for drug development professionals and researchers studying the pharmacokinetics of Midostaurin. As a stable isotope-labeled internal standard, it provides the highest level of accuracy for the quantification of O-Desmethyl midostaurin (CGP62221), a major and pharmacologically active metabolite. Understanding its properties and proper application in validated bioanalytical methods, such as the LC-MS/MS protocol detailed herein, is essential for robust clinical and preclinical trial data, ultimately supporting therapeutic drug monitoring and dose optimization strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. O-Desmethyl Midostaurin | LGC Standards [lgcstandards.com]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. mims.com [mims.com]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. FLT3, a signaling pathway gene [ogt.com]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. betalifesci.com [betalifesci.com]
- 22. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: O-Desmethyl midostaurin-13C6 for Research Applications
This technical guide provides an in-depth overview of O-Desmethyl midostaurin-13C6, a key analytical standard for researchers, scientists, and drug development professionals. It covers supplier information, pricing, technical data, and detailed experimental protocols for its use. Furthermore, this guide elucidates the critical signaling pathways associated with its parent compound, midostaurin.
Supplier and Pricing Information
This compound is available from several specialized chemical suppliers. The following table summarizes the available information on suppliers and pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Number/ID | Quantity | Price (EUR) |
| CymitQuimica | - | 5mg | €1,323.00 |
| 10mg | €2,062.00 | ||
| 25mg | €3,865.00 | ||
| 50mg | €6,184.00 | ||
| LGC Standards | TRC-D291402-0.25MG | 0.25mg | Price on request |
| Simson Pharma Limited | M1170009 | Custom Synthesis | Price on request |
| SynZeal | - | - | Price on request |
| Pharmaffiliates | - | - | Price on request |
Technical Data
This compound serves as a stable isotope-labeled internal standard for the quantification of O-Desmethyl midostaurin, a major active metabolite of the multi-kinase inhibitor, midostaurin.[1] The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling accurate and precise measurement in complex biological matrices by mass spectrometry.
| Property | Value |
| Molecular Formula | C₂₈¹³C₆H₂₈N₄O₄ |
| Molecular Weight | ~562.57 g/mol |
| Synonyms | CGP62221-¹³C₆ |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥99% ¹³C |
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the pharmacokinetic and metabolic profiling of midostaurin. Below is a representative protocol for the quantification of midostaurin and its metabolite, O-Desmethyl midostaurin, in human plasma.
Quantification of Midostaurin and O-Desmethyl midostaurin in Plasma by LC-MS/MS
This protocol is adapted from established methods for the bioanalysis of kinase inhibitors and their metabolites.
3.1.1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
This compound (Internal Standard)
-
Midostaurin and O-Desmethyl midostaurin analytical standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
96-well plates or microcentrifuge tubes
3.1.2. Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of midostaurin, O-Desmethyl midostaurin, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the midostaurin and O-Desmethyl midostaurin stock solutions in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
3.1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well/tube.
-
Vortex the plate/tubes for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Midostaurin: Precursor ion > Product ion (to be optimized)
-
O-Desmethyl midostaurin: Precursor ion > Product ion (to be optimized)
-
This compound: Precursor ion (+6 Da) > Product ion (to be optimized)
-
3.1.5. Data Analysis
Quantify midostaurin and O-Desmethyl midostaurin by calculating the peak area ratio of the analyte to the internal standard (this compound). Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentrations of the analytes in the unknown samples from the calibration curve.
Experimental Workflow Diagram
References
Stability and Storage of O-Desmethyl Midostaurin-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for O-Desmethyl midostaurin-13C6, a key metabolite of the multi-targeted kinase inhibitor, midostaurin. Due to the limited availability of direct stability data for this specific isotopically labeled metabolite, this guide leverages data from its parent compound, midostaurin, to infer potential stability characteristics.
Introduction to O-Desmethyl Midostaurin
Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, including FLT3 and KIT, and is used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Following administration, midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421.[3][4][5] These metabolites contribute significantly to the overall therapeutic activity of the drug. This compound is a stable isotope-labeled version of this metabolite, commonly used as an internal standard in pharmacokinetic and metabolism studies.
Recommended Storage Conditions
There is conflicting information from commercial suppliers regarding the optimal long-term storage temperature for this compound.
Table 1: Summary of Recommended Storage Conditions
| Supplier | Recommended Long-Term Storage | Handling and Transit Conditions |
| LGC Standards | -20°C | Room Temperature |
| Cleanchem | 2-8°C in a well-closed container | 25-30°C in a well-closed container |
Given this discrepancy, it is advisable for researchers to consult the certificate of analysis provided with their specific batch of the compound and to consider performing their own internal stability assessments. For unopened containers, storage at -20°C is a common practice for long-term preservation of analytical standards. Once opened, storage at 2-8°C in a tightly sealed container, protected from light and moisture, is recommended to minimize degradation.
Stability Profile of Midostaurin (as a Surrogate)
Due to the lack of specific public stability data for this compound, the stability profile of the parent drug, midostaurin, can provide valuable insights into its potential degradation pathways. Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.
Table 2: Summary of Midostaurin Forced Degradation Studies
| Stress Condition | Observations for Midostaurin | Potential Implications for this compound |
| Acid Hydrolysis | Midostaurin undergoes significant degradation under acidic conditions.[4] | The O-desmethyl metabolite is also likely susceptible to acid-catalyzed hydrolysis, potentially at the lactam ring or other susceptible bonds. |
| Alkaline Hydrolysis | Significant degradation of midostaurin is observed under basic conditions.[4] | Similar to acidic conditions, the metabolite is expected to be unstable in alkaline solutions. |
| Oxidative Degradation | Midostaurin shows susceptibility to oxidative stress.[4] | The presence of multiple nitrogen and oxygen atoms suggests that O-desmethyl midostaurin could also be prone to oxidation. |
| Photolytic Degradation | The stability of midostaurin under light exposure has been investigated, with some degradation observed.[4] | It is recommended to protect this compound from light to prevent potential photodegradation. |
| Thermal Degradation | Midostaurin is susceptible to degradation at elevated temperatures.[4] | This suggests that long-term storage at room temperature or higher should be avoided for the metabolite as well. |
Experimental Protocols
While specific stability-indicating methods for this compound are not publicly available, the following outlines a general experimental protocol for conducting forced degradation studies, based on methodologies used for midostaurin.
General Forced Degradation Protocol
A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is subjected to various stress conditions. The extent of degradation is then monitored at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.
-
Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 60°C).
-
Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
Thermal Degradation: The solid drug or a solution is exposed to elevated temperatures (e.g., 60-80°C).
Analytical Method
A reverse-phase HPLC method is typically employed to separate the parent compound from its degradation products.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound and its potential degradants absorb, or mass spectrometry for identification of degradation products.
Visualizations
Signaling Pathways of Midostaurin and its Metabolites
Midostaurin and its active metabolites, including O-desmethyl midostaurin, exert their therapeutic effects by inhibiting multiple signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of multiple tyrosine kinases by midostaurin and its metabolites.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound.
Caption: General workflow for conducting forced degradation stability studies.
Conclusion
References
- 1. fda.gov [fda.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
The Critical Role of O-Desmethyl Midostaurin-13C6 in Advancing Pharmacokinetic Studies of Midostaurin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Midostaurin, a multi-targeted kinase inhibitor, represents a significant therapeutic advance in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. A thorough understanding of its pharmacokinetic profile, including the behavior of its major active metabolites, is paramount for optimizing dosing strategies and ensuring patient safety. This technical guide delves into the pivotal role of the stable isotope-labeled internal standard, O-Desmethyl midostaurin-13C6, in the precise bioanalysis of midostaurin and its metabolites, a cornerstone of modern pharmacokinetic research.
Midostaurin Metabolism and its Active Metabolites
Midostaurin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process yields two major active metabolites: CGP62221 (O-Desmethyl midostaurin) and CGP52421 (a hydroxylated derivative).[1][2][3] Both metabolites contribute to the overall therapeutic effect and exhibit distinct pharmacokinetic characteristics.[2]
dot
Caption: Metabolic pathway of midostaurin.
O-Desmethyl midostaurin (CGP62221) is formed through the O-demethylation of the parent drug and demonstrates comparable in vitro potency to midostaurin in inhibiting protein kinase Cα and cancer cell proliferation.[3] The second major metabolite, CGP52421, is formed via hydroxylation and is less potent in this regard but shows equivalent activity to midostaurin in inhibiting the FLT3 kinase in vitro.[3]
Pharmacokinetic Profiles of Midostaurin and its Metabolites
The pharmacokinetic profiles of midostaurin and its primary metabolites have been well-characterized in human studies. Following oral administration, midostaurin is rapidly absorbed.[4] The parent drug and its metabolites are highly bound to plasma proteins, exceeding 99.8%.[1] A key distinction lies in their elimination half-lives, with CGP52421 exhibiting a significantly longer half-life than both midostaurin and CGP62221.[1]
| Compound | Elimination Half-life (t½) | Key Pharmacokinetic Characteristics |
| Midostaurin | ~21 hours[1] | Rapidly absorbed after oral administration.[4] |
| CGP62221 (O-Desmethyl midostaurin) | ~32 hours[1] | Exhibits comparable in vitro potency to the parent drug for certain targets.[3] |
| CGP52421 | ~482 hours[1] | Accumulates in plasma upon multiple dosing due to its long half-life.[5] |
The Role of Stable Isotope-Labeled Internal Standards in Bioanalysis
Accurate quantification of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical work due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results.[6]
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N). This compound is the ¹³C-labeled analogue of the O-Desmethyl midostaurin metabolite.[7]
The ideal SIL-IS, such as this compound, co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties. This allows it to compensate for variability during sample preparation, such as extraction losses, and for matrix effects in the mass spectrometer's ion source.
dot
Caption: Bioanalytical workflow using a SIL-IS.
Experimental Protocol: Quantification of Midostaurin and Metabolites using LC-MS/MS with this compound
The following is a representative experimental protocol for the simultaneous quantification of midostaurin, O-Desmethyl midostaurin (CGP62221), and hydroxylated midostaurin (CGP52421) in human plasma using this compound as an internal standard. This protocol is based on established methods for midostaurin bioanalysis.[4][6]
1. Materials and Reagents
-
Midostaurin, O-Desmethyl midostaurin (CGP62221), and Hydroxylated midostaurin (CGP52421) reference standards.
-
This compound (Internal Standard).
-
Human plasma (with anticoagulant).
-
Acetonitrile and Methanol (HPLC grade).
-
Formic acid and Ammonium formate.
-
Deionized water.
2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution at a flow rate of 0.4 mL/min.
-
Injection volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM transitions would be optimized for each analyte and the internal standard.
-
dot
Caption: High-level experimental workflow.
Conclusion
The use of this compound as an internal standard is a critical component of robust and reliable bioanalytical methods for the pharmacokinetic assessment of midostaurin. By providing a means to correct for analytical variability, this stable isotope-labeled compound enables the accurate and precise quantification of midostaurin and its active metabolites in biological matrices. This, in turn, provides the high-quality data necessary for informed decision-making in drug development and for the optimization of therapeutic regimens for patients. The principles and protocols outlined in this guide serve as a foundational resource for researchers dedicated to advancing our understanding of this important anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
The Unsung Hero of Precision: A Technical Guide to the Indispensable Role of Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of quantitative bioanalysis, where the accuracy and reliability of data underpin critical decisions in drug development, the internal standard (IS) emerges as a pivotal, yet often underappreciated, component. This technical guide delves into the core principles of utilizing internal standards, providing a comprehensive overview of their function, selection, and profound impact on the integrity of bioanalytical data. Through detailed experimental protocols, data-driven comparisons, and illustrative diagrams, this document serves as an essential resource for professionals seeking to ensure the robustness and reproducibility of their quantitative assays.
The Fundamental Role of the Internal Standard: Correcting for Inevitable Variability
Quantitative bioanalysis, particularly when employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to a variety of factors that can introduce variability and compromise the accuracy of results.[1][2] An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[3][4] Its primary purpose is to mimic the analyte of interest throughout the entire workflow, thereby compensating for potential variations.[3]
By calculating the ratio of the analyte's response to the IS's response, a normalized value is obtained that corrects for a multitude of potential errors, including:
-
Sample Preparation Losses: Analyte can be lost during various stages of sample preparation, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1]
-
Injection Volume Variations: Inconsistencies in the volume of sample injected into the analytical instrument can lead to proportional changes in the analyte signal.[4]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[3]
-
Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run can affect the signal intensity of the analyte.[4]
The addition of an internal standard is a cornerstone of robust bioanalytical methodology, leading to significantly improved accuracy and precision in the final reported concentrations.[2][5]
Types of Internal Standards: A Critical Choice
The selection of an appropriate internal standard is a critical decision that directly influences the quality of the bioanalytical data. There are two primary categories of internal standards used in quantitative bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in the field.[3][4] A SIL-IS is a synthetic version of the analyte in which one or more atoms have been replaced with a stable, heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[2] This modification results in a compound that is chemically and physically almost identical to the analyte, ensuring that it behaves in a nearly identical manner during extraction, chromatography, and ionization.[3] Because they co-elute with the analyte, SIL-ISs are particularly effective at compensating for matrix effects.[3]
-
Structural Analog Internal Standards: When a SIL-IS is not available or is prohibitively expensive, a structural analog can be used.[4] This is a compound that is chemically similar to the analyte but has a different molecular structure and mass.[6] While a well-chosen structural analog can provide adequate correction for some sources of variability, it may not perfectly mimic the analyte's behavior, particularly with respect to ionization efficiency and retention time.[1] This can lead to less effective compensation for matrix effects compared to a SIL-IS.
Data-Driven Comparison: The Superiority of Stable Isotope-Labeled Internal Standards
The theoretical advantages of SIL-ISs are borne out by experimental data. A comparative study on the quantification of the anticancer drug Kahalalide F in plasma demonstrated a significant improvement in both precision and accuracy when a SIL-IS was used in place of a structural analog.[1]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) | Statistical Significance (Variance) |
| Structural Analog | 96.8 | 8.6 (284) | - |
| Stable Isotope-Labeled (SIL) | 100.3 | 7.6 (340) | p = 0.02 |
| Table 1: Comparison of Assay Performance for Kahalalide F using a Structural Analog vs. a Stable Isotope-Labeled Internal Standard. Data demonstrates a statistically significant improvement in precision (lower variance) and accuracy (mean bias closer to 100%) with the SIL-IS.[1] |
Experimental Protocols: A Step-by-Step Guide to Method Validation with an Internal Standard
The following provides a detailed methodology for a typical LC-MS/MS bioanalytical method validation, incorporating the use of a stable isotope-labeled internal standard.
Materials and Reagents
-
Analyte reference standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Control human plasma (or other relevant biological matrix)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
96-well plates or microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Stock Solutions: Accurately weigh and dissolve the analyte and SIL-IS in an appropriate solvent (e.g., methanol) to prepare individual stock solutions at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol/water to create a series of working standard solutions for the calibration curve. Prepare a working solution of the SIL-IS at a concentration that will yield a robust signal in the mass spectrometer.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of control human plasma into a 96-well plate or microcentrifuge tubes.
-
For calibration standards, spike the plasma with the appropriate analyte working standard solutions. For quality control (QC) samples, spike with separate QC working standard solutions. For blank samples, add an equivalent volume of 50% methanol/water.
-
Add 10 µL of the SIL-IS working solution to all wells except the double blank (matrix blank).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography: Employ a suitable C18 column with a gradient elution using mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good chromatographic separation of the analyte and IS from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the SIL-IS to ensure maximum sensitivity and specificity.
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte for the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5). The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).
Visualizing Key Concepts and Workflows
Diagrams are invaluable for illustrating the logical relationships and workflows in quantitative bioanalysis.
References
Methodological & Application
Application Note: High-Throughput Quantification of Midostaurin in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Metabolite Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of midostaurin in human plasma. The method utilizes O-Desmethyl midostaurin-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple and efficient protein precipitation step is employed for sample preparation, making the workflow amenable to high-throughput analysis. The method has been developed and validated based on FDA guidelines for bioanalytical method validation and is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation and for advanced systemic mastocytosis.[1][2] It primarily inhibits FLT3 and KIT receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3] Given the interindividual variability in drug metabolism and potential for drug-drug interactions, monitoring plasma concentrations of midostaurin is important for optimizing therapeutic outcomes.[4][5]
This note describes a comprehensive LC-MS/MS method for the determination of midostaurin in human plasma. The use of this compound, a stable isotope-labeled version of a major midostaurin metabolite, as an internal standard (IS) is a key feature of this method. A SIL-IS that is structurally similar and co-elutes with the analyte is considered the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[6]
Signaling Pathway of Midostaurin
Midostaurin exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases, most notably FLT3 and KIT. In diseases like FLT3-mutated AML and advanced systemic mastocytosis, these kinases are constitutively activated, leading to uncontrolled cell growth. Midostaurin binds to the ATP-binding site of these kinases, inhibiting their autophosphorylation and blocking downstream signaling cascades such as the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways. This ultimately leads to cell cycle arrest and apoptosis of the malignant cells.[1][7]
Experimental Protocol
Materials and Reagents
-
Midostaurin reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Midostaurin Stock Solution (1 mg/mL): Accurately weigh and dissolve midostaurin in DMSO or methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the midostaurin stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| LC System | Standard UHPLC System |
| Column | C18, 50 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Mass Spectrometry
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Midostaurin | 571.3 | 284.2 | 35 |
| This compound (IS) | 563.3 | 284.2 | 35 |
Note: MS parameters may require optimization for different instrument models.
Method Validation Summary
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[8][9] The key performance characteristics are summarized below.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 10 to 5,000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of midostaurin to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
Table 3: Calibration Curve Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Concentration Range | 10 - 5,000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Back-calculated Accuracy | 95.2% - 104.5% | 85% - 115% (80% - 120% for LLOQ) |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples: Lower Limit of Quantification (LLOQ), Low, Mid, and High.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 10 | 6.8 | -2.5 | 8.2 | -1.8 |
| Low QC | 30 | 5.1 | 1.2 | 6.5 | 2.1 |
| Mid QC | 500 | 3.9 | 0.8 | 4.8 | 1.5 |
| High QC | 4000 | 4.2 | -1.5 | 5.1 | -0.9 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[9]
Selectivity and Matrix Effect
Selectivity was assessed by analyzing blank plasma from six different sources. No significant interfering peaks were observed at the retention times of midostaurin and the IS. The matrix effect was evaluated and found to be minimal and consistent across different plasma lots, with the IS effectively compensating for any observed ion suppression or enhancement.
Stability
Midostaurin was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage (-80°C for 90 days).
Conclusion
This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of midostaurin in human plasma. The protein precipitation sample preparation method is straightforward and suitable for high-throughput analysis. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix variability. The method meets the validation criteria of regulatory guidelines and is fit for purpose in clinical research and therapeutic drug monitoring of midostaurin.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. nalam.ca [nalam.ca]
Application Note and Protocol: Quantitative Determination of Midostaurin in Biological Matrices using O-Desmethyl midostaurin-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted protein kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Accurate quantification of midostaurin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Midostaurin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into two major active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421 (a hydroxylated metabolite).[3][4][5]
This document provides a detailed protocol for the use of O-Desmethyl midostaurin-13C6 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of midostaurin in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is the preferred method for quantitative bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[6][7][8][9]
Signaling Pathway of Midostaurin
Midostaurin and its active metabolites inhibit multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase.[1][10] This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Caption: Midostaurin inhibits FLT3/KIT receptor tyrosine kinases.
Experimental Protocol
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of midostaurin.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Midostaurin | Commercially Available | Analytical Standard |
| This compound | Custom Synthesis/Specialty Supplier | >98% isotopic purity |
| Acetonitrile | Multiple | HPLC or LC-MS grade |
| Methanol | Multiple | HPLC or LC-MS grade |
| Formic Acid | Multiple | LC-MS grade |
| Water | Milli-Q or equivalent | Ultrapure |
| Human Plasma/Serum (blank) | Biological Specialty Supplier | - |
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve midostaurin and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Intermediate Stock Solutions (100 µg/mL):
-
Dilute the primary stock solutions with methanol to obtain intermediate stock solutions of 100 µg/mL for both the analyte and the internal standard.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of midostaurin by serial dilution of the intermediate stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound intermediate stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
Caption: Workflow for sample preparation by protein precipitation.
-
To 100 µL of plasma or serum sample, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, ramp to 95% B, hold, and re-equilibrate |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of standards |
| Midostaurin | e.g., m/z 571.3 -> 281.2 |
| This compound | e.g., m/z 563.3 -> 281.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for each transition |
| Gas Temperatures & Flow | Optimize for instrument |
Note: The exact m/z transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.
Data Analysis and Quantitative Data Summary
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Calibration Curve Data (Example)
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 65,000 | 50,800 | 1.280 |
| 100 | 130,000 | 51,200 | 2.539 |
| 500 | 660,000 | 50,900 | 12.967 |
| 1000 | 1,320,000 | 51,100 | 25.832 |
Quality Control (QC) Sample Performance (Example)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Mid | 80 | 82.4 | 103.0 | 4.1 |
| High | 800 | 790.2 | 98.8 | 3.5 |
Conclusion
This protocol provides a robust and reliable method for the quantification of midostaurin in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled metabolite as an internal standard ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. Method validation should be performed according to the relevant regulatory guidelines.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Note: Quantification of Midostaurin in Human Plasma by LC-MS/MS Using a ¹³C₆-Labeled Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of midostaurin in human plasma. The use of a stable isotope-labeled internal standard, ¹³C₆-midostaurin, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] The protocol involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of midostaurin in patients with conditions such as acute myeloid leukemia (AML) and advanced systemic mastocytosis.[3][4]
Introduction
Midostaurin is a multi-targeted tyrosine kinase inhibitor used in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis.[5] Therapeutic drug monitoring is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity, especially when co-administered with strong CYP3A4 inhibitors.[4][6] This document provides a detailed protocol for the accurate quantification of midostaurin in human plasma using LC-MS/MS with a ¹³C₆-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Midostaurin analytical standard
-
¹³C₆-Midostaurin (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K₂EDTA)
-
Ultrapure water
Sample Preparation
A protein precipitation method is employed for the extraction of midostaurin from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 50 µL of the internal standard working solution (¹³C₆-midostaurin in methanol).[6]
-
Add 200 µL of acetonitrile to precipitate proteins.[6]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Midostaurin Extraction.
Liquid Chromatography
-
System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 3.5 µm particle size)[3]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[3]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL[3]
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B
-
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Heated electrospray ionization (HESI), positive mode[3]
-
MRM Transitions:
-
Collision Energy: 33 eV[8]
-
Dwell Time: 100 ms
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 75 - 2500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 75 | < 2.8% | < 6.9% | ± 20% |
| Low QC | 200 | < 2.5% | < 5.0% | ± 15% |
| Mid QC | 1000 | < 2.0% | < 4.5% | ± 15% |
| High QC | 2000 | < 1.5% | < 3.0% | ± 15% |
(Data compiled and adapted from published literature for illustrative purposes)[3]
Midostaurin Signaling Pathway Inhibition
Midostaurin is a broad-spectrum kinase inhibitor that targets multiple signaling pathways involved in cell proliferation and survival. A primary target is the FMS-like tyrosine kinase 3 (FLT3), which is often mutated in AML.
Caption: Midostaurin inhibits FLT3 signaling pathways.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of midostaurin in human plasma. The use of a ¹³C₆-labeled internal standard ensures the accuracy and robustness of the assay, making it a valuable tool for clinical and research applications. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential for therapeutic drug monitoring.
References
- 1. scispace.com [scispace.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application Notes and Protocols for Midostaurin Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Accurate quantification of midostaurin and its active metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. These application notes provide detailed protocols for sample preparation of midostaurin in plasma and serum, utilizing common bioanalytical techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Signaling Pathways of Midostaurin
Midostaurin inhibits multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, and platelet-derived growth factor receptor (PDGFR).[1][5] In FLT3-mutated AML, constitutive activation of the FLT3 signaling cascade promotes leukemic cell proliferation and survival through downstream pathways like STAT5, PI3K/AKT, and RAS/MEK/ERK.[5][6] Midostaurin inhibits the kinase activity of these receptors, thereby blocking these pro-survival signaling pathways.[1][7]
Caption: Midostaurin inhibits key signaling pathways.
Experimental Workflow for Midostaurin Analysis
The general workflow for analyzing midostaurin in biological matrices involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for midostaurin analysis.
Sample Preparation Protocols
The choice of sample preparation technique depends on factors such as the required limit of quantification, sample volume, and throughput needs.
Protein Precipitation (PPT)
PPT is a simple and rapid method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins.
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol) containing the internal standard (e.g., midostaurin-d5).[4]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[4]
Liquid-Liquid Extraction (LLE)
LLE is a more selective technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases.
Protocol:
-
To a 100 µL aliquot of plasma, add 100 µL of water and 50 µL of the internal standard solution.[8]
-
Add 2 mL of an immiscible organic solvent (e.g., tert-butyl methyl ether).[8]
-
Vortex the mixture vigorously for 5-10 minutes to facilitate the extraction of midostaurin into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a higher degree of sample cleanup and concentration compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.
Protocol:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.[9]
-
Sample Loading: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with a buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute midostaurin and the internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for midostaurin analysis in human plasma.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation[4] | Liquid-Liquid Extraction[10] |
| Calibration Range | 75 - 2500 ng/mL | 0.01 - 8.00 mg/L (10 - 8000 ng/mL) |
| Internal Standard | midostaurin-d5 | [²H5]‐midostaurin |
| Within-day Precision (%RSD) | 1.2 - 2.8% | < 10% |
| Between-day Precision (%RSD) | 1.2 - 6.9% | < 10% |
| Accuracy (Bias) | Within ±15% | Not explicitly stated |
| Lower Limit of Quantification | 75 ng/mL | 0.01 mg/L (10 ng/mL) |
Table 2: Observed Midostaurin Concentrations in Patient Samples
| Biological Matrix | Patient Population | Median Concentration (Range) | Reference |
| Serum | AML Patients | 7.9 mg/L (1.5 - 26.1 mg/L) | [3] |
| Plasma | Advanced Systemic Mastocytosis | Not explicitly stated as median/range | [11] |
Conclusion
The selection of an appropriate sample preparation technique is critical for the reliable quantification of midostaurin in biological matrices. Protein precipitation offers a rapid and straightforward approach for high-throughput screening. Liquid-liquid extraction and solid-phase extraction provide cleaner extracts and are suitable for methods requiring lower limits of quantification. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the analysis of midostaurin.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of O-Desmethyl Midostaurin-13C6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-Desmethyl midostaurin, a major metabolite of the multi-targeted kinase inhibitor midostaurin. The method utilizes O-Desmethyl midostaurin-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol provides detailed parameters for mass spectrometry, liquid chromatography, and sample preparation from biological matrices, making it suitable for pharmacokinetic studies and therapeutic drug monitoring research.
Introduction
Midostaurin is a potent anti-cancer agent primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] One of the key metabolic pathways is O-demethylation, resulting in the formation of O-Desmethyl midostaurin (CGP62221).[2] Given that this metabolite is pharmacologically active, its accurate quantification is crucial for understanding the overall efficacy and safety profile of midostaurin. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and compensate for matrix effects and variations in instrument response. This application note details a method employing this compound for the precise quantification of O-Desmethyl midostaurin.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended for this analysis. The following table summarizes the proposed MRM transitions and optimized mass spectrometer parameters for O-Desmethyl midostaurin and its 13C6-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| O-Desmethyl midostaurin | 557.2 | 289.1 | 80 | 45 | 12 |
| This compound | 563.2 | 295.1 | 80 | 45 | 12 |
Note: These parameters are provided as a starting point and may require optimization based on the specific instrument used.
Experimental Protocol
Sample Preparation
A protein precipitation method is recommended for the extraction of O-Desmethyl midostaurin from plasma or serum samples.
-
To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reverse-phase chromatographic separation can be achieved using a C18 column with gradient elution.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of midostaurin and the experimental workflow for the quantification of its O-desmethyl metabolite.
Caption: Metabolic conversion of Midostaurin to O-Desmethyl Midostaurin.
Caption: Experimental workflow for O-Desmethyl Midostaurin quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of O-Desmethyl midostaurin in biological matrices. The use of a stable isotope-labeled internal standard ensures data of high quality, suitable for demanding research applications in drug metabolism and pharmacokinetics. The provided parameters and protocols can be readily adapted and validated in any laboratory equipped with standard LC-MS/MS instrumentation.
References
Application Note: Therapeutic Drug Monitoring of Midostaurin using O-Desmethyl midostaurin-13C6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation and for advanced systemic mastocytosis.[1][2][3] It inhibits multiple receptor tyrosine kinases, including FLT3, KIT, PDGFR, VEGFR2, and protein kinase C (PKC).[4][5] Midostaurin is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421.[4][6] The metabolite CGP62221 exhibits comparable potency to the parent drug.[4] Given the significant inter-individual variability in midostaurin plasma concentrations, therapeutic drug monitoring (TDM) is a valuable tool to optimize dosing, ensure efficacy, and minimize toxicity.[1]
This application note provides a detailed protocol for the quantitative analysis of midostaurin and its active metabolite, O-desmethyl midostaurin (CGP62221), in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs O-Desmethyl midostaurin-13C6 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.
Principle of the Method
The method involves a simple protein precipitation step to extract midostaurin, O-desmethyl midostaurin, and the SIL-IS from human plasma. The processed samples are then analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a SIL-IS, this compound, which co-elutes with the unlabeled metabolite and has a minimal mass difference, allows for correction of matrix effects and variations in instrument response, ensuring high accuracy and precision.
Materials and Reagents
-
Midostaurin analytical standard
-
O-Desmethyl midostaurin (CGP62221) analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Drug-free human plasma
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of midostaurin, O-desmethyl midostaurin, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the midostaurin and O-desmethyl midostaurin stock solutions in methanol:water (1:1, v/v) to create a series of working standard solutions for calibration curve construction.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation
-
To 50 µL of plasma sample (calibrator, QC, or patient sample), add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Actual parameters may need to be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Midostaurin | O-Desmethyl midostaurin | This compound (IS) |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ||
| MRM Transition (m/z) | 571.3 → 282.2 | 557.3 → 282.2 | 563.3 → 288.2 |
| Collision Energy | Optimized for specific instrument | ||
| Dwell Time | 100 ms |
Method Validation Data
The following tables summarize the expected performance characteristics of the method based on published data for similar assays.[1][5]
Table 3: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Midostaurin | 10 - 5000 | 10 | > 0.99 |
| O-Desmethyl midostaurin | 10 - 5000 | 10 | > 0.99 |
Table 4: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Midostaurin | Low (30 ng/mL) | < 10% | < 10% | 90 - 110% |
| Medium (300 ng/mL) | < 10% | < 10% | 90 - 110% | |
| High (3000 ng/mL) | < 10% | < 10% | 90 - 110% | |
| O-Desmethyl midostaurin | Low (30 ng/mL) | < 10% | < 10% | 90 - 110% |
| Medium (300 ng/mL) | < 10% | < 10% | 90 - 110% | |
| High (3000 ng/mL) | < 10% | < 10% | 90 - 110% |
Visualization of Key Pathways and Workflows
Midostaurin Signaling Pathway Inhibition
Midostaurin and its active metabolite CGP62221 exert their therapeutic effects by inhibiting the signaling of multiple receptor tyrosine kinases that are crucial for the proliferation and survival of malignant cells.
Caption: Inhibition of key signaling pathways by midostaurin.
Metabolic Pathway of Midostaurin
Midostaurin is extensively metabolized, primarily by the CYP3A4 enzyme in the liver, leading to the formation of active metabolites.
Caption: Primary metabolic pathways of midostaurin via CYP3A4.
Experimental Workflow for TDM
The analytical workflow for the therapeutic drug monitoring of midostaurin involves sample collection, preparation, analysis, and data interpretation.
Caption: Workflow for midostaurin TDM by LC-MS/MS.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the simultaneous quantification of midostaurin and its active metabolite O-desmethyl midostaurin in human plasma. This method is suitable for therapeutic drug monitoring, which can aid in dose optimization and personalization of treatment for patients receiving midostaurin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of O-Desmethyl Midostaurin-13C6 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of adult patients with newly diagnosed Acute Myeloid Leukemia (AML) who are FLT3 mutation-positive.[1][2][3][4] Understanding the pharmacokinetics of midostaurin and its active metabolites is crucial for optimizing therapeutic strategies and managing drug-drug interactions. Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 (O-Desmethyl midostaurin) and CGP52421 (a hydroxylated metabolite).[5][6][7][8] The O-desmethyl metabolite, CGP62221, exhibits comparable potency to the parent drug, making its accurate quantification essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.[5][8]
O-Desmethyl midostaurin-13C6 is a stable isotope-labeled version of the active metabolite CGP62221. Its primary application in AML research is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for matrix effects and variability in sample preparation and instrument response.[9][10] This ensures high accuracy and precision in the quantification of O-Desmethyl midostaurin in complex biological matrices such as plasma and serum.[11][12]
Key Applications
-
Pharmacokinetic (PK) Studies: Accurate determination of the concentration-time profile of O-Desmethyl midostaurin in plasma or serum samples from AML patients.
-
Therapeutic Drug Monitoring (TDM): Assisting in the optimization of midostaurin dosing regimens by monitoring the levels of its active metabolite.[12]
-
Drug-Drug Interaction Studies: Evaluating the effect of co-administered drugs on the metabolism of midostaurin by quantifying changes in the levels of O-Desmethyl midostaurin.
-
In Vitro Metabolism Studies: Serving as an internal standard in experiments investigating the metabolic pathways of midostaurin using liver microsomes or other cellular systems.
Data Presentation
The following tables represent typical data generated in a bioanalytical method validation for the quantification of O-Desmethyl midostaurin using this compound as an internal standard.
Table 1: Calibration Curve for O-Desmethyl Midostaurin in Human Plasma
| Nominal Concentration (ng/mL) | Calculated Mean Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.75 | 97.5 |
| 25.0 | 25.8 | 103.2 |
| 50.0 | 48.9 | 97.8 |
| 100.0 | 101.5 | 101.5 |
| 250.0 | 245.0 | 98.0 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 6.5 | 105.0 | 8.2 | 103.5 |
| Low | 3.00 | 5.1 | 98.7 | 6.8 | 99.5 |
| Medium | 30.0 | 4.5 | 101.2 | 5.9 | 102.1 |
| High | 200.0 | 3.8 | 99.0 | 5.1 | 100.5 |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation
Experimental Protocols
Protocol 1: Quantification of O-Desmethyl Midostaurin in Human Plasma using LC-MS/MS
1. Objective: To determine the concentration of O-Desmethyl midostaurin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
2. Materials:
-
Human plasma (K2-EDTA)
-
O-Desmethyl midostaurin analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC with a 6470 Triple Quadrupole MS)
3. Stock and Working Solutions Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare stock solutions of O-Desmethyl midostaurin and this compound in DMSO.
-
Working Standard Solutions: Serially dilute the O-Desmethyl midostaurin stock solution with 50:50 (v/v) ACN:Water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with ACN.
4. Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of blank plasma, calibration standard-spiked plasma, QC-spiked plasma, or study sample plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in ACN) to all tubes except the blank (add 150 µL of ACN to the blank).
-
Vortex mix all tubes for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Add 100 µL of water to each well/vial.
-
Seal the plate/vials and place in the autosampler for analysis.
5. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B, and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
O-Desmethyl midostaurin: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined, precursor will be +6 Da compared to the unlabeled analyte)
-
-
Optimize instrument parameters such as gas temperature, gas flow, nebulizer pressure, and collision energy for maximum signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of O-Desmethyl midostaurin in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Midostaurin inhibits mutated FLT3 signaling pathways in AML.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Desmethyl Midostaurin-13C6 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of O-Desmethyl midostaurin-13C6 in drug-drug interaction (DDI) studies. The stable isotope-labeled internal standard is critical for the accurate quantification of the active metabolite of midostaurin, CGP62221, in complex biological matrices.
Introduction
Midostaurin is a multi-targeted kinase inhibitor primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This metabolic process yields two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation). Given the significant role of CYP3A4 in its metabolism, midostaurin is susceptible to drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme.[1][2][3]
The use of stable isotope-labeled compounds, such as this compound, is a well-established method in pharmacokinetic (PK) and drug metabolism studies.[4][5] These labeled compounds are ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by their mass.[6][7] This allows for precise and accurate quantification of the analyte of interest, in this case, the O-desmethyl metabolite of midostaurin (CGP62221).
Application: Quantitative Bioanalysis in DDI Studies
This compound serves as an essential tool for the quantitative analysis of the CGP62221 metabolite in biological samples (e.g., plasma, serum) during clinical DDI studies. Its primary application is as an internal standard in LC-MS/MS assays to accurately determine the impact of co-administered drugs on the pharmacokinetics of midostaurin and its metabolites.
Data Presentation: Pharmacokinetic Parameters from a Clinical DDI Study
The following tables summarize the pharmacokinetic parameters of midostaurin and its metabolites, CGP62221 (O-desmethyl midostaurin) and CGP52421, from a clinical study in healthy volunteers. The study investigated the effects of a strong CYP3A4 inhibitor (ketoconazole) and a strong CYP3A4 inducer (rifampicin) on the pharmacokinetics of a single 50 mg oral dose of midostaurin.[1][3]
Table 1: Effect of Ketoconazole (Strong CYP3A4 Inhibitor) on the Pharmacokinetics of Midostaurin and its Metabolites [1][3]
| Analyte | Parameter | Midostaurin Alone (n=18) | Midostaurin + Ketoconazole (n=18) | Fold Change |
| Midostaurin | Cmax (ng/mL) | 468 | 845 | 1.8 |
| AUCinf (ngh/mL) | 4,180 | 42,700 | 10.2 | |
| t1/2 (h) | 20.6 | 60.9 | 3.0 | |
| CGP62221 | Cmax (ng/mL) | 277 | 138 | 0.5 |
| AUC0-last (ngh/mL) | 6,360 | 4,200 | 0.7 | |
| t1/2 (h) | 35.8 | 77.2 | 2.2 | |
| CGP52421 | Cmax (ng/mL) | 1,030 | 511 | 0.5 |
| AUC0-last (ng*h/mL) | 114,000 | 79,000 | 0.7 | |
| t1/2 (h) | 496 | 453 | 0.9 |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.
Table 2: Effect of Rifampicin (Strong CYP3A4 Inducer) on the Pharmacokinetics of Midostaurin and its Metabolites [1][3]
| Analyte | Parameter | Midostaurin Alone (n=19) | Midostaurin + Rifampicin (n=19) | Fold Change |
| Midostaurin | Cmax (ng/mL) | 468 | 113 | 0.24 |
| AUCinf (ngh/mL) | 4,180 | 162 | 0.04 | |
| t1/2 (h) | 20.6 | 11.2 | 0.5 | |
| CGP62221 | Cmax (ng/mL) | 277 | 34.6 | 0.13 |
| AUC0-last (ngh/mL) | 6,360 | 508 | 0.08 | |
| t1/2 (h) | 35.8 | 21.0 | 0.6 | |
| CGP52421 | Cmax (ng/mL) | 1,030 | 425 | 0.41 |
| AUC0-last (ng*h/mL) | 114,000 | 46,300 | 0.41 | |
| t1/2 (h) | 496 | 321 | 0.6 |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.
Experimental Protocols
Protocol 1: In Vivo Drug-Drug Interaction Study Design
This protocol outlines a typical clinical study design to evaluate the effect of a CYP3A4 inhibitor or inducer on the pharmacokinetics of midostaurin.
1. Study Population: Healthy male and female volunteers, aged 18-55 years.
2. Study Design: An open-label, randomized, parallel-group study.
3. Treatment Arms:
- Inhibitor Arm:
- Group 1: Single oral dose of midostaurin (e.g., 50 mg).
- Group 2: Co-administration of a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg daily for 10 days) with a single oral dose of midostaurin (e.g., 50 mg) on day 6.[1]
- Inducer Arm:
- Group 1: Single oral dose of midostaurin (e.g., 50 mg).
- Group 2: Co-administration of a strong CYP3A4 inducer (e.g., rifampicin 600 mg daily for 14 days) with a single oral dose of midostaurin (e.g., 50 mg) on day 9.[1][8]
4. Pharmacokinetic Sampling:
- Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 216 hours post-midostaurin dose).
- Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
5. Bioanalytical Method: See Protocol 2.
Protocol 2: LC-MS/MS Quantification of CGP62221 using this compound as an Internal Standard
This protocol describes the bioanalytical method for the quantification of O-desmethyl midostaurin (CGP62221) in plasma samples.
1. Sample Preparation:
- Thaw plasma samples at room temperature.
- To a 100 µL aliquot of plasma, add 10 µL of internal standard working solution (this compound in a suitable solvent like methanol).
- Perform protein precipitation by adding 300 µL of acetonitrile.
- Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS System:
- A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
3. Chromatographic Conditions:
- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
4. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM):
- Monitor the specific precursor-to-product ion transitions for CGP62221 and this compound.
- The exact mass transitions will need to be optimized for the specific instrument used. The precursor ion for this compound will be 6 Da higher than that of CGP62221.
5. Quantification:
- The concentration of CGP62221 is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared in blank plasma.
Visualizations
Caption: Metabolic pathway of midostaurin via CYP3A4.
Caption: General workflow for a drug-drug interaction study.
References
- 1. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation into CYP3A4-mediated drug-drug interactions on midostaurin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug-drug interaction study between midostaurin and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Validation Using a Stable Isotope-Labeled Internal Standard
Introduction
The validation of bioanalytical methods is a critical component in drug development, ensuring that the data generated from toxicokinetic, pharmacokinetic, and bioequivalence studies are reliable and support regulatory decisions.[1][2] This document provides a comprehensive workflow and detailed protocols for the validation of a bioanalytical method for the quantification of a small molecule analyte in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample processing and analysis.[3][4][5]
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecules.
Overall Workflow for Bioanalytical Method Validation
A full validation of a bioanalytical method is necessary when establishing a new method for the quantification of an analyte in clinical and applicable nonclinical studies.[2][6] The validation process ensures that the method is suitable for its intended purpose.[2][7] The key validation parameters to be assessed are selectivity, sensitivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.[7]
Caption: A generalized workflow for bioanalytical method validation.
Experimental Protocols
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the SIL-IS from endogenous matrix components and other potential interferences.[8]
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma from six different individuals).
-
Process one aliquot of each blank matrix source with the established extraction procedure.
-
Process another aliquot of each blank matrix source spiked only with the SIL-IS.
-
Process a third set of aliquots from each blank matrix source spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the SIL-IS.
-
Analyze the processed samples by LC-MS/MS.
Acceptance Criteria:
-
In the blank matrix samples, the response at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.[8][9]
-
The response at the retention time of the SIL-IS should be less than 5% of its response in the LLOQ sample.[8][9]
Sensitivity (Lower Limit of Quantitation - LLOQ)
Objective: To determine the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision.[10]
Protocol:
-
Prepare a set of samples by spiking the blank matrix with the analyte at the proposed LLOQ concentration.
-
Analyze a minimum of five replicates of the LLOQ sample in an accuracy and precision batch.
Acceptance Criteria:
-
The analyte response at the LLOQ should be at least 5 times the response of the blank sample.
-
The accuracy should be within ±20% of the nominal concentration.[8]
-
The precision (%CV) should be ≤20%.[8]
Matrix Effect
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the SIL-IS.[11][12]
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and SIL-IS spiked in the reconstitution solvent.
-
Set B: Blank matrix extracts spiked with the analyte and SIL-IS post-extraction.
-
Set C: Blank matrix spiked with the analyte and SIL-IS before extraction.
-
-
Analyze the samples at low and high QC concentrations.
-
Calculate the Matrix Factor (MF) and the IS-normalized MF.
Calculations:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[3]
Recovery
Objective: To determine the extraction efficiency of the analytical method for the analyte and the SIL-IS.
Protocol:
-
Prepare two sets of samples at three QC levels (low, medium, and high):
-
Set 1: Blank matrix samples spiked with the analyte and SIL-IS before the extraction process.
-
Set 2: Blank matrix extracts spiked with the analyte and SIL-IS after the extraction process (representing 100% recovery).[13]
-
-
Analyze both sets of samples.
-
Calculate the recovery for the analyte and the SIL-IS.
Calculation:
-
% Recovery = [(Peak Area of Extracted Sample) / (Peak Area of Post-Extraction Spiked Sample)] x 100
Acceptance Criteria:
-
Recovery does not need to be 100%, but it should be consistent, precise, and reproducible.[13]
Calibration Curve
Objective: To establish the relationship between the analyte concentration and the instrument response over the intended analytical range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A calibration curve should consist of a blank sample, a zero sample (blank matrix with IS), and at least six non-zero concentration levels, including the LLOQ and the Upper Limit of Quantitation (ULOQ).[7]
-
Process and analyze the calibration standards along with the quality control (QC) samples.
-
Plot the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the analyte.
-
Perform a linear regression analysis with appropriate weighting (e.g., 1/x or 1/x²).
Acceptance Criteria:
-
At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).
-
The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Objective: To assess the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter between a series of measurements (precision).[8]
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Calculate the accuracy (% bias) and precision (%CV) for each QC level.
Calculations:
-
% Bias = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] x 100
-
% CV = (Standard Deviation / Mean Measured Concentration) x 100
Acceptance Criteria:
-
Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.[14]
-
Intra-run and Inter-run Precision: The %CV should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[14]
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis.[15]
Protocol:
-
Prepare low and high QC samples for each stability assessment.
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Compare the mean concentration of the stability samples to the nominal concentrations.
Types of Stability to be Assessed:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (typically three cycles).[14]
-
Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a duration that reflects the sample handling time.[14]
-
Long-Term Stability: Determine the stability in a freezer at the intended storage temperature for a period that covers the duration of the study.[8]
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at room temperature and under refrigerated conditions.[8]
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Acceptance Criteria:
-
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[14]
Data Presentation
All quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison and review.
Table 1: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-run Precision (%CV) | Intra-run Accuracy (%Bias) | Inter-run Precision (%CV) | Inter-run Accuracy (%Bias) |
| LLOQ | 1.00 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 3.00 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 50.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 80.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 2: Summary of Stability Data
| Stability Test | Storage Conditions | Low QC (Mean ± SD) | High QC (Mean ± SD) | % Bias (Low QC) | % Bias (High QC) |
| Freeze-Thaw (3 cycles) | -80°C to RT | ± 15% | ± 15% | ||
| Short-Term (6 hours) | Room Temperature | ± 15% | ± 15% | ||
| Long-Term (30 days) | -80°C | ± 15% | ± 15% | ||
| Post-Preparative (24 hours) | Autosampler (4°C) | ± 15% | ± 15% |
Signaling Pathway and Logical Relationship Diagrams
Caption: Experimental workflow from sample preparation to analysis.
Caption: Logical relationship of how a SIL-IS corrects for variability.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 15. biopharmaservices.com [biopharmaservices.com]
Application Notes and Protocols for the Preparation of O-Desmethyl midostaurin-13C6 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl midostaurin-13C6 is the stable isotope-labeled internal standard for O-Desmethyl midostaurin (CGP62221), a major active metabolite of midostaurin. Midostaurin is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and systemic mastocytosis. Accurate quantification of drug metabolites is crucial in pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
This document provides a detailed protocol for the preparation of stock solutions of this compound for use in research and drug development applications.
Chemical and Physical Properties
A summary of the relevant chemical and physical properties of O-Desmethyl midostaurin and its labeled counterpart is provided below.
| Property | O-Desmethyl midostaurin | This compound |
| Molecular Formula | C34H28N4O4 | C28(13C)6H28N4O4 |
| Molecular Weight | 556.61 g/mol | 562.58 g/mol |
| Appearance | Pale Yellow to Pale Beige Solid | Pale Yellow to Pale Beige Solid |
| Purity | >95% (HPLC)[1] | >95% (as per typical supplier specifications) |
| Storage Temperature | -20°C[1] | -20°C (as per typical supplier specifications) |
Solubility Information
The parent compound, midostaurin, exhibits poor aqueous solubility (<0.001 mg/mL).[2] this compound is also expected to be insoluble in water. Therefore, organic solvents are required for its dissolution. Based on the solubility data of midostaurin, the following solvents are recommended.
| Solvent | Midostaurin Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (175.24 mM)[3] | Preferred solvent for high concentration primary stock solution. |
| Dimethylformamide (DMF) | 20 mg/mL[4] | Alternative solvent for primary stock solution. |
| Methanol | 5 mg/mL[4] | Suitable for intermediate and working solutions. |
| Ethanol | 2.5 mg/mL[4] | Suitable for intermediate and working solutions. |
Note: The solubility of this compound is expected to be very similar to that of midostaurin. It is always recommended to start with a small quantity of the compound to confirm solubility in the chosen solvent before preparing the entire stock solution.
Experimental Protocol: Preparation of Stock Solutions
This protocol describes a two-step process for the preparation of a primary stock solution and subsequent working solutions.
Materials and Equipment
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined caps for storage
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for O-Desmethyl midostaurin and midostaurin for comprehensive safety information. Although O-Desmethyl midostaurin is not classified as hazardous, it is prudent to handle it with the same care as the parent drug, midostaurin, which is listed as harmful if swallowed and can cause skin and eye irritation.
Preparation of Primary Stock Solution (e.g., 1 mg/mL)
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the solid compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a 1 mL Class A volumetric flask. Add approximately 0.8 mL of DMSO.
-
Solubilization: Gently swirl the flask to wet the compound. Use a vortex mixer for 1-2 minutes to aid dissolution. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, add DMSO to the 1 mL mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the primary stock solution to a labeled amber glass vial. Store at -20°C. This solution should be stable for up to 2 months when stored in DMSO or ethanol at -20°C.[4]
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution with a solvent that is compatible with the analytical method (e.g., methanol or a mixture of organic solvent and water). The concentration of the working solution will depend on the expected concentration range of the analyte in the samples and the specific requirements of the LC-MS method. A typical concentration for an internal standard is in the mid-range of the calibration curve for the analyte.
Example: Preparation of a 10 µg/mL Working Solution
-
Allow the primary stock solution to thaw and equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Add methanol to the 10 mL mark.
-
Cap the flask and invert several times to ensure thorough mixing.
-
This working solution can be used to spike into calibration standards, quality control samples, and unknown samples. Store the working solution at -20°C in a tightly sealed amber vial.
Diagrams
Workflow for Stock Solution Preparation
Caption: Workflow for preparing stock solutions of this compound.
Signaling Pathway Context
Caption: Midostaurin and its active metabolite inhibit key signaling pathways.
References
Troubleshooting & Optimization
Overcoming matrix effects in midostaurin quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of midostaurin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in midostaurin quantification?
Matrix effects in the LC-MS/MS analysis of midostaurin primarily stem from endogenous components of the biological matrix that co-elute with the analyte and interfere with its ionization.[1][2] The most significant contributors to these effects are phospholipids.[3][4][5][6] Other potential sources include salts, proteins, and metabolites that may be present in the sample.[4][7] These interfering substances can either suppress or enhance the midostaurin signal, leading to inaccurate and imprecise quantification.[1][2]
Q2: How can I minimize matrix effects during sample preparation?
Effective sample preparation is crucial for minimizing matrix effects.[1][2] Several techniques can be employed, each with its own advantages and disadvantages. The choice of method will depend on the specific requirements of your assay, such as required sensitivity and throughput.
-
Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent like acetonitrile or methanol to precipitate proteins.[8][9][10] While effective at removing most proteins, it is less efficient at removing phospholipids, which can remain in the supernatant and cause significant matrix effects.[5][11]
-
Liquid-Liquid Extraction (LLE): LLE utilizes immiscible solvents to partition the analyte from matrix components.[12] It can provide cleaner extracts than PPT but is more labor-intensive and requires careful optimization of solvents and pH.[8][12]
-
Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup, effectively removing interfering components like phospholipids and salts.[2][13] It can lead to significantly cleaner extracts compared to PPT and LLE, but often requires more extensive method development.[8][11]
-
Phospholipid Removal Plates/Cartridges: These are specialized products designed to specifically target and remove phospholipids from the sample extract, significantly reducing matrix effects.[3][4][5][8][14] They can be used as a standalone cleanup step or in conjunction with other techniques like protein precipitation.
Q3: What is the recommended internal standard for midostaurin quantification?
The gold standard for internal standards in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[15][16][17] For midostaurin, a deuterated internal standard such as [²H5]-midostaurin is highly recommended.[18] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[15][17][19] This leads to improved precision and accuracy in quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components co-eluting with midostaurin. | Optimize the chromatographic method to improve separation.[1] Consider using a more effective sample cleanup method like SPE or phospholipid removal plates to obtain a cleaner extract.[8][13] |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | Implement the use of a stable isotope-labeled internal standard, such as [²H5]-midostaurin, to compensate for variability in ion suppression or enhancement.[15][18] |
| Low Signal Intensity (Ion Suppression) | High concentration of co-eluting matrix components, particularly phospholipids. | Employ a sample preparation technique specifically designed to remove phospholipids.[3][4][5] Diluting the sample extract can also reduce the concentration of interfering components, but may impact sensitivity.[20] |
| Inaccurate Quantification | Uncorrected matrix effects leading to signal suppression or enhancement. | The most robust solution is the use of a stable isotope-labeled internal standard.[15][16][17] Alternatively, a matrix-matched calibration curve can be used, but this requires a blank matrix which may not always be available.[21] |
| Decreased LC Column Lifetime | Accumulation of phospholipids and other matrix components on the column. | Improve sample cleanup to remove these components before injection.[4] Techniques like SPE or phospholipid removal are highly effective in this regard.[5][13] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common starting point for the extraction of midostaurin from plasma or serum.
-
Spike: To 50 µL of plasma or serum sample, add the internal standard solution (e.g., [²H5]-midostaurin).
-
Precipitation: Add 200 µL of a cold organic solvent (e.g., acetonitrile or methanol) to the sample.
-
Vortex: Vortex the mixture for at least 5 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
This protocol is based on a validated method for midostaurin quantification.[18]
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques in reducing matrix effects and improving analyte recovery. Note that specific values can vary based on the exact experimental conditions.
| Sample Preparation Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Relative Matrix Effect |
| Protein Precipitation (PPT) | >90%[22] | Low[5][11] | High |
| Liquid-Liquid Extraction (LLE) | Variable (can be lower for polar analytes)[11] | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High and reproducible[13] | >95%[13] | Low |
| Phospholipid Removal Plates | >90%[4] | >99%[4] | Very Low |
Visualizations
Workflow for Overcoming Matrix Effects
This diagram illustrates a logical workflow for identifying and mitigating matrix effects during method development for midostaurin quantification.
Caption: A decision-making workflow for addressing matrix effects.
Signaling Pathway of Midostaurin Action
Midostaurin is a multi-targeted kinase inhibitor. This diagram shows its inhibitory action on key signaling pathways relevant in Acute Myeloid Leukemia (AML).
Caption: Inhibition of key tyrosine kinases by midostaurin.[23]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. myadlm.org [myadlm.org]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. actapharmsci.com [actapharmsci.com]
- 23. Antileukemic effects of midostaurin in acute myeloid leukemia - the possible importance of multikinase inhibition in leukemic as well as nonleukemic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address poor peak shape for O-Desmethyl midostaurin-13C6 in HPLC
Technical Support Center: O-Desmethyl midostaurin-13C6 Analysis
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding poor peak shape for this compound in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for this compound?
Poor peak shape in HPLC can manifest in several ways, compromising resolution and the accuracy of quantification.[1][2] The most common forms are:
-
Peak Tailing: This is the most frequent issue for basic compounds like this compound.[3][4] It appears as an asymmetrical peak where the latter half is broader than the front half.[1]
-
Peak Fronting: The opposite of tailing, where the first half of the peak is broader than the latter half. This can be caused by issues like column overload or poor sample solubility.[1]
-
Peak Broadening: The peak is wider than expected, leading to decreased sensitivity and poor resolution between adjacent peaks.[5]
-
Peak Splitting or Shoulders: The peak appears as two or more merged peaks, which can be caused by a contaminated or damaged column, or if the sample is dissolved in a solvent much stronger than the mobile phase.[6][7]
Q2: What is the primary cause of peak tailing for this compound?
The molecular structure of this compound, like its parent compound midostaurin, contains basic nitrogen functional groups.[8] In reversed-phase HPLC, the primary cause of peak tailing for such compounds is secondary ionic interactions between the protonated (positively charged) basic analyte and ionized residual silanol groups (negatively charged) on the surface of silica-based stationary phases.[1][3][9][10] These unwanted interactions create multiple retention mechanisms, delaying a portion of the analyte from eluting and causing the characteristic "tail".[1][3]
Q3: How does the mobile phase pH critically influence the peak shape?
Mobile phase pH is a powerful tool for controlling peak shape, especially for ionizable compounds.[7][11][12][13]
-
At Low pH (pH 2-3): The acidic mobile phase protonates the residual silanol groups on the column, neutralizing their negative charge (Si-O⁻ becomes Si-OH).[3][4][9] This minimizes the secondary ionic interactions with the positively charged analyte, significantly reducing peak tailing.[3][9] This is a common strategy for improving the peak shape of basic compounds.[13]
-
At Mid-Range pH (pH 4-7): In this range, silanol groups are often partially or fully ionized, leading to the strongest unwanted interactions and the worst peak tailing.[4][10]
-
At High pH (pH > 8): The basic analyte is in its neutral, uncharged form. This eliminates ionic interactions with the stationary phase, which can dramatically improve peak shape.[12] However, this approach requires a specialized pH-stable column, as traditional silica-based columns can degrade rapidly at high pH.[11][12]
Q4: What type of HPLC column is recommended to improve peak shape?
Column selection is crucial for minimizing secondary interactions.
-
High-Purity, End-Capped Columns: Modern columns (e.g., Type B silica) are manufactured with high-purity silica, which has fewer metal contaminants that can also cause tailing.[9] They are also "end-capped," a process that chemically blocks a majority of the residual silanol groups, making them unavailable for secondary interactions.[1][9]
-
Hybrid Silica Columns: Columns with hybrid particle technology (e.g., Waters X-Bridge) incorporate both silica and organosiloxane materials. They offer a wider usable pH range and reduced silanol activity, making them an excellent choice for analyzing basic compounds.[1]
-
Guard Columns: Using a guard column with matching chemistry protects the analytical column from contaminants that can degrade performance and cause peak shape issues.[2]
Q5: Could my sample preparation be the source of the problem?
Yes, sample preparation can significantly impact peak shape.
-
Column Overloading: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting or broadening.[2][14] If peak shape improves upon diluting the sample, overloading is the likely cause.[15]
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the starting mobile phase (e.g., 100% acetonitrile in a mobile phase starting with 10% acetonitrile), it can cause peak distortion and splitting.[6] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[6]
Q6: What instrumental factors might be contributing to poor peak shape?
If chemical factors have been ruled out, the issue may lie with the HPLC system itself.
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening.[10][16] Using tubing with a narrow internal diameter can minimize this effect.[10]
-
Column Installation: A poor connection between the tubing and the column can create a small void, leading to peak distortion.[17]
-
Column Contamination or Void: Over time, columns can become contaminated or a void can form at the inlet, causing split or tailing peaks.[9][18] This can often be diagnosed by reversing and flushing the column or by replacing it.[17][18]
Troubleshooting Guide for Poor Peak Shape
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting.
Caption: A logical workflow for diagnosing the root cause of poor peak shape.
The Chemistry Behind Peak Tailing
Understanding the chemical interaction causing peak tailing is key to solving it. The diagram below illustrates the problematic secondary interaction and how adjusting mobile phase pH can mitigate it.
Caption: Mitigation of secondary silanol interactions by lowering mobile phase pH.
Quantitative Troubleshooting Summary
The table below summarizes key parameters and recommended adjustments to resolve poor peak shape.
| Parameter | Potential Problem | Recommended Action | Expected Outcome |
| Mobile Phase pH | Silanol interactions are causing peak tailing.[4][10] | Adjust pH to 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). | Suppression of silanol ionization, leading to a sharper, more symmetrical peak.[3][9] |
| Buffer Concentration | Insufficient masking of residual silanol sites. | Increase buffer concentration to 20-50 mM.[9] | Improved peak symmetry due to better masking of active sites. |
| Column Chemistry | The column has too many active silanol sites.[1] | Switch to a high-purity, fully end-capped C18 or a hybrid-particle column. | Reduced secondary interactions and significantly improved peak shape.[1][9] |
| Sample Concentration | Column is overloaded, causing peak fronting or broadening.[14] | Dilute the sample by a factor of 5 or 10 and re-inject. | Return to a symmetrical peak shape if overload was the issue.[15] |
| Injection Solvent | Solvent is stronger than the mobile phase, causing distortion.[6] | Dissolve the sample in the initial mobile phase composition. | Elimination of peak splitting or fronting. |
| Column Temperature | Sub-optimal temperature affecting kinetics. | Increase column temperature in increments of 5 °C (e.g., to 35 or 40 °C). | May improve peak shape and reduce retention time. |
| Flow Rate | Inappropriate flow rate affecting efficiency. | Check if the flow rate is optimal for the column dimensions (typically 1.0 mL/min for a 4.6 mm ID column). | A stable and optimal flow rate ensures consistent peak shapes.[5] |
Example Experimental Protocol
This protocol provides a robust starting point for the analysis of this compound, designed to minimize poor peak shape. It is based on published methods for midostaurin and its related compounds.[19][20][21]
Objective: To achieve a sharp, symmetrical, and reproducible peak for the quantification of this compound.
1. Instrumentation & Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV or MS detector.
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | High-purity, end-capped C18 Column (e.g., Waters X-Bridge C18, Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (30% B), 2-15 min (30% to 90% B), 15-18 min (90% B), 18.1-22 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 293 nm or Mass Spectrometry (as appropriate) |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
3. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.
-
Perform serial dilutions with the sample diluent to create working standards and quality control samples at the desired concentration range (e.g., 10-1000 ng/mL).
-
Ensure all samples are fully dissolved and vortexed before placing them in the autosampler.
4. System Suitability
-
Inject a mid-range standard solution five times.
-
Acceptance Criteria:
-
Peak Area %RSD ≤ 2.0%
-
Retention Time %RSD ≤ 1.0%
-
USP Tailing Factor (Asymmetry Factor) ≤ 1.5
-
This combination of a low-pH mobile phase, a high-quality end-capped column, and controlled sample preparation provides a strong foundation for preventing the common causes of poor peak shape for this compound.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. moravek.com [moravek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. benchchem.com [benchchem.com]
- 16. uhplcs.com [uhplcs.com]
- 17. bvchroma.com [bvchroma.com]
- 18. waters.com [waters.com]
- 19. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC method development for quantifying midostaurin in capsules. [wisdomlib.org]
Improving sensitivity of O-Desmethyl midostaurin-13C6 in mass spectrometry
Welcome to the technical support center for the analysis of O-Desmethyl midostaurin-13C6 using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance the sensitivity and reliability of their results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low Signal Intensity or No Signal for this compound
Question: I am observing a very low signal or no signal at all for my internal standard, this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no signal for your internal standard can stem from several factors, from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue:
-
Verify Standard Concentration and Integrity:
-
Is the concentration of the this compound working solution correct? Double-check the dilution calculations and ensure that the final concentration is appropriate for your expected analyte levels.
-
Has the standard degraded? Prepare a fresh working solution from your stock.
-
-
Optimize Mass Spectrometer Parameters:
-
Are the mass transitions (precursor and product ions) for this compound correctly defined in your acquisition method? Infuse a fresh dilution of the standard directly into the mass spectrometer to confirm the m/z values for the precursor and product ions.
-
Is the ionization source optimized? Key parameters to check include capillary voltage, source temperature, and gas flows (nebulizer, heater, and cone gas). These should be optimized to achieve maximum ion intensity for your specific compound and flow rate.
-
-
Evaluate Chromatographic Conditions:
-
Is the peak shape acceptable? Poor peak shape (e.g., broad or tailing peaks) can lead to lower peak height and reduced sensitivity. This could be due to issues with the column, mobile phase, or gradient.
-
Is the internal standard eluting properly? If the retention time is significantly different from what is expected, it could indicate a problem with the mobile phase composition or the column itself.
-
Issue 2: High Background Noise or Interferences
Question: My chromatogram shows high background noise, which is affecting the signal-to-noise ratio of my this compound peak. What can I do to reduce the noise?
Answer: High background noise can be attributed to contaminated solvents, a dirty ion source, or matrix effects.
-
Check for Contamination:
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Are you using high-purity solvents and additives (e.g., formic acid, ammonium formate)? Low-quality solvents can introduce significant background noise.
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When was the last time the ion source was cleaned? A dirty ion source is a common cause of high background. Follow the manufacturer's instructions for cleaning the source components.
-
-
Minimize Matrix Effects:
-
Is your sample preparation method adequate? Inefficient protein precipitation can lead to a "dirty" sample, causing ion suppression and high background. Ensure complete precipitation and centrifugation.
-
Can you optimize your chromatography? Adjusting the gradient to better separate the analyte and internal standard from co-eluting matrix components can significantly reduce interference.
-
Frequently Asked Questions (FAQs)
Q1: What are typical LC-MS/MS parameters for the analysis of midostaurin and its metabolites?
A1: While specific parameters should be optimized for your instrument and application, the following table summarizes typical starting conditions based on published methods for midostaurin analysis.
| Parameter | Typical Value/Condition |
| Liquid Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 10mM Ammonium formate with 0.1% Formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/Hr |
Q2: How do I select the optimal MRM transitions for this compound?
A2: The best approach is to infuse a solution of the this compound standard directly into the mass spectrometer.
-
Precursor Ion Selection: In full scan mode, identify the protonated molecule, which will be [M+H]+, where M is the mass of this compound.
-
Product Ion Selection: Perform a product ion scan on the selected precursor ion. The most intense and stable fragment ions should be chosen for the MRM transitions.
-
Collision Energy Optimization: For each selected transition, optimize the collision energy to maximize the intensity of the product ion.
Q3: My this compound signal is inconsistent across a batch of samples. What could be the cause?
A3: Inconsistent internal standard signal can be a sign of matrix effects, where components in the sample matrix interfere with the ionization of the analyte and internal standard.
-
Investigate Matrix Effects: Perform a post-extraction spike experiment. Analyze a blank matrix extract, a neat solution of your internal standard, and a blank matrix extract spiked with the internal standard. A significant difference in the peak area between the neat solution and the spiked matrix sample indicates the presence of matrix effects.
-
Improve Sample Cleanup: If matrix effects are confirmed, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Chromatographic Separation: Optimize your LC method to separate the internal standard from the regions where matrix components elute.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for low internal standard signal.
Resolving chromatographic co-elution with O-Desmethyl midostaurin-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desmethyl midostaurin-13C6, particularly in resolving chromatographic co-elution issues.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the chromatographic analysis of this compound.
Q1: I am observing co-elution of this compound with the unlabeled O-Desmethyl midostaurin. How can I resolve this?
A1: Co-elution of an isotopically labeled internal standard with its unlabeled analyte is often desired for accurate quantification by mass spectrometry, as it helps to compensate for matrix effects. However, if chromatographic separation is necessary for your application, or if you suspect interference, you can modify your LC method. Here are some strategies:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting compounds. Experiment with reducing the rate of change in the mobile phase composition around the elution time of your analytes.
-
Modify Mobile Phase Composition:
-
Solvent Strength: Adjusting the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can alter selectivity.
-
Additives: The pH and ionic strength of the mobile phase can significantly impact the retention of ionizable compounds like midostaurin and its metabolites. Experiment with different concentrations of additives like formic acid, ammonium formate, or ammonium acetate.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. While C18 columns are commonly used, a phenyl-hexyl or a pentafluorophenyl (PFP) column could offer different selectivity for aromatic compounds like O-Desmethyl midostaurin.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although this will increase the run time.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which may improve separation.
Q2: My this compound internal standard signal is variable or low. What are the potential causes and solutions?
A2: Signal variability or loss for your internal standard can compromise the accuracy of your quantitative analysis. Here’s a systematic approach to troubleshooting this issue:
-
Sample Preparation:
-
Inconsistent Extraction Recovery: Ensure your sample preparation method (e.g., protein precipitation, liquid-liquid extraction) is consistent across all samples. Inefficiencies or variability in extraction can lead to differing amounts of the internal standard being introduced to the LC-MS system.
-
Pipetting Accuracy: Verify the accuracy and precision of your pipettes, especially when adding the internal standard to your samples.
-
-
Matrix Effects:
-
Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of your internal standard in the mass spectrometer's source.[1] To diagnose this, you can perform a post-extraction addition experiment. Analyze a blank matrix sample, the same blank matrix with the internal standard added after extraction, and a neat solution of the internal standard. A significant difference in the internal standard's signal between the post-extraction spiked sample and the neat solution indicates the presence of matrix effects.
-
Mitigation: If matrix effects are significant, consider improving your sample cleanup procedure (e.g., using solid-phase extraction), or modifying your chromatography to separate the internal standard from the interfering matrix components.[1]
-
-
Instrumental Issues:
-
Injector Performance: A malfunctioning autosampler can lead to inconsistent injection volumes.
-
Source Contamination: A dirty ion source can lead to a general decrease in signal intensity. Regular cleaning and maintenance are crucial.
-
Q3: How can I confirm the identity of the O-Desmethyl midostaurin peak in my chromatogram?
A3: Peak identity confirmation is critical. Here are the recommended approaches:
-
Mass Spectrometry: The most definitive method is to use a mass spectrometer to confirm the mass-to-charge ratio (m/z) of the eluting peak. For this compound, you would expect to see a +6 Da shift compared to the unlabeled compound.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, you can obtain a characteristic fragmentation pattern (product ions) that serves as a fingerprint for the molecule. Compare the fragmentation pattern of your peak to that of a certified reference standard.
-
Retention Time Matching: Inject a certified reference standard of O-Desmethyl midostaurin and compare its retention time to the peak in your sample under identical chromatographic conditions.
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of O-Desmethyl midostaurin.
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a common and effective method for extracting midostaurin and its metabolites from plasma samples.
-
Spike Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Separation of Midostaurin and Metabolites
This protocol provides a starting point for developing a robust chromatographic method. Optimization will likely be required for your specific instrumentation and application.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 (e.g., 100 x 2.1 mm, 1.8 µm) or a PFP column for alternative selectivity.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 1.0 20 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
O-Desmethyl midostaurin: To be determined based on your instrument's tuning.
-
This compound: To be determined (parent ion will be +6 Da from the unlabeled compound).
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of midostaurin and its metabolites. These values can serve as a benchmark for your own method development and validation.
Table 1: Example Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Analyte | O-Desmethyl midostaurin |
| Precursor Ion (m/z) | Specific to compound |
| Product Ion (m/z) | Specific to compound |
| Internal Standard | This compound |
| IS Precursor Ion (m/z) | Specific to compound + 6 |
| IS Product Ion (m/z) | Specific to compound |
Table 2: Method Validation Performance Characteristics
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (%Bias) | ± 15% | -5% to +8% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | < 15% |
Visualizations
Midostaurin Metabolism and Analysis Workflow
References
Technical Support Center: Isotopic Cross-Talk with ¹³C Labeled Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and correcting for isotopic cross-talk when using ¹³C labeled internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of using ¹³C labeled standards?
A1: Isotopic cross-talk, also known as cross-signal contribution, occurs when the signal from the naturally occurring isotopes of an analyte contributes to the signal of its corresponding stable isotope-labeled internal standard (SIL-IS), or vice versa.[1][2] This interference is particularly relevant in quantitative mass spectrometry when using ¹³C labeled standards for calibration.
Q2: What causes isotopic cross-talk with ¹³C labeled standards?
A2: The primary cause of isotopic cross-talk is the natural abundance of heavy isotopes in the unlabeled analyte. For instance, approximately 1.1% of all carbon atoms are the ¹³C isotope.[2] When an analyte has a high number of carbon atoms, or contains other elements with significant natural isotopes like Chlorine (Cl), Bromine (Br), or Sulfur (S), the probability of it having a mass that overlaps with the ¹³C labeled internal standard increases.[3][4] This becomes especially problematic at high analyte concentrations, where the contribution from the analyte's natural isotopes to the internal standard's signal can be substantial.[3]
Q3: What are the consequences of unaddressed isotopic cross-talk?
A3: Unaddressed isotopic cross-talk can lead to significant errors in quantification. The interference can cause the measured response of the internal standard to be artificially inflated, leading to a decrease in the analyte/internal standard ratio. This results in non-linear calibration curves and an underestimation of the analyte concentration, compromising the accuracy and reliability of the experimental data.[3][5]
Q4: How can I detect potential isotopic cross-talk in my assay?
A4: A key indicator of isotopic cross-talk is a non-linear calibration curve, especially at the upper limit of quantification (ULOQ) where the analyte concentration is highest.[3] You can also investigate this by analyzing a high-concentration analyte sample without the internal standard and monitoring the mass channel of the internal standard. Any significant signal detected at the retention time of the analyte suggests cross-talk.
Q5: What are the general strategies to minimize or correct for isotopic cross-talk?
A5: Several strategies can be employed:
-
Increase the Mass Difference: Select a SIL-IS with a mass difference of at least 3 atomic mass units (amu) from the analyte. For molecules containing Cl, Br, or S, a larger mass difference is recommended.[3]
-
Use a Less Abundant SIL-IS Isotope: Monitor a less abundant, higher mass isotope of the SIL-IS that has minimal or no isotopic contribution from the analyte.[3]
-
Optimize SIL-IS Concentration: Increasing the concentration of the SIL-IS can sometimes reduce the relative impact of the cross-talk from the analyte.[4]
-
Mathematical Correction: Apply a mathematical correction to the measured data to account for the isotopic contribution.[5][6] This typically involves determining the contribution of the analyte to the internal standard signal and subtracting it.
-
Non-Linear Calibration: Utilize a non-linear calibration function that models the known interference.[5]
Troubleshooting Guide
Problem: My calibration curve is non-linear, showing a negative bias at high concentrations.
This is a classic symptom of isotopic cross-talk from the analyte to the ¹³C labeled internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for non-linear calibration curves due to isotopic cross-talk.
Quantitative Data Summary
The impact of isotopic cross-talk is concentration-dependent. The following table summarizes the bias observed in an experiment with flucloxacillin (FLX) and its ¹³C₄-labeled internal standard (¹³C₄-FLX), demonstrating the effect of internal standard concentration on mitigating this bias.
| Analyte Conc. (mg/L) | SIL-IS Isotope Monitored (m/z) | SIL-IS Conc. (mg/L) | Bias (%) on Waters Xevo TQ-S | Bias (%) on Shimadzu 8050 |
| 200 | 458 → 160 | 0.7 | 36.9 | 35.8 |
| 200 | 458 → 160 | 14 | 5.8 | 4.7 |
| 200 | 460 → 160 | 0.7 | 13.9 | 12.8 |
Data adapted from a study on mitigating cross-signal contribution.[3][4]
Experimental Protocols
Protocol for Assessing Isotopic Cross-Talk
This protocol outlines a method to determine the percentage of cross-signal contribution from an analyte to its ¹³C labeled internal standard.
-
Preparation of Samples:
-
Prepare a set of calibration standards of the analyte at various concentrations, including a blank sample (matrix only) and a sample at the upper limit of quantification (ULOQ).
-
Prepare a separate quality control (QC) sample of the SIL-IS at a known concentration in the blank matrix.
-
-
Analysis without Internal Standard:
-
Extract and analyze the calibration standards (without adding the SIL-IS).
-
Monitor the mass transition (MRM) of the SIL-IS.
-
-
Analysis of the Internal Standard:
-
Extract and analyze the QC sample containing only the SIL-IS.
-
-
Data Analysis:
-
Measure the peak area of the signal observed in the SIL-IS channel for each of the analyte calibration standards. This is the "apparent" signal from the analyte's natural isotopes.
-
Measure the peak area of the SIL-IS in the QC sample. This is the "true" signal of the internal standard.
-
Calculate the percentage of cross-signal contribution at each analyte concentration using the following formula:
% Cross-Talk = (Apparent Signal from Analyte / True Signal of SIL-IS) * 100
-
Visualizations
Mechanism of Isotopic Cross-Talk
Caption: Diagram illustrating isotopic cross-talk in a mass spectrometer.
This guide provides a foundational understanding and practical steps for addressing the potential issue of isotopic cross-talk with ¹³C labeled standards, ensuring more accurate and reliable quantitative results in your research.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase composition on O-Desmethyl midostaurin-13C6 ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of O-Desmethyl midostaurin-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the mobile phase in the LC-MS analysis of this compound?
A1: The mobile phase has two critical functions. First, in the liquid chromatography (LC) stage, it facilitates the separation of this compound from other sample components based on its interaction with the stationary phase (e.g., a C18 column). Second, in the mass spectrometry (MS) stage, its composition directly influences the efficiency of the electrospray ionization (ESI) process, which is crucial for generating a strong and stable signal for the analyte.[1]
Q2: Why is controlling the mobile phase pH important for this analysis?
A2: Controlling the pH is essential for both chromatography and ionization.[2] For a molecule like this compound, which likely has basic functional groups, an acidic mobile phase (e.g., pH 3.0) helps to protonate the analyte.[1][3] This protonation can improve its solubility in the mobile phase and is a prerequisite for efficient positive mode electrospray ionization.[1] However, excessive protonation can reduce retention on reversed-phase columns, so a balance must be struck.[1]
Q3: What are the most common mobile phase additives, and what do they do?
A3: The most common volatile additives for LC-MS are formic acid, acetic acid, ammonium formate, and ammonium acetate.[4]
-
Formic Acid (0.1% v/v): Widely used in positive ion mode ESI, it serves as a proton source to promote the formation of [M+H]+ ions, enhancing sensitivity.[2] It also helps to control the pH for good chromatographic peak shape.[5]
-
Ammonium Formate/Acetate: These are buffers that help maintain a stable pH, which is crucial for reproducible retention times.[5] The ammonium ions can also facilitate ionization in positive mode.[6] In some cases, using ammonium formate can lead to better signal intensity than acidic modifiers alone.[4][7]
Q4: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the analysis?
A4: Acetonitrile and methanol are the most common organic solvents in reversed-phase LC.
-
Acetonitrile: Generally has a lower viscosity, which allows for higher flow rates or lower backpressure. It is often used in methods for midostaurin and its metabolites.[3][8]
-
Methanol: Can have different selectivity compared to acetonitrile. In some ESI applications, methanol can be a better proton source, but it can also form adducts with the analyte. The choice can impact chromatographic resolution and ionization efficiency, and should be optimized during method development.[9]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the mobile phase contains an appropriate additive to promote ionization. For positive mode ESI, 0.1% formic acid is a standard starting point.[2] Consider evaluating ammonium formate (e.g., 10 mM) as it can sometimes improve signal for certain compounds.[4][7] |
| Incorrect pH | Midostaurin-related compounds are often analyzed at low pH (e.g., 3.0) to ensure protonation.[3] Verify the pH of your aqueous mobile phase. An acidic pH is crucial for generating [M+H]+ ions in positive ESI mode.[1] |
| Ion Suppression | Co-eluting matrix components can compete with your analyte for ionization, reducing its signal.[10] Adjust the gradient to better separate the analyte from the matrix. A robust sample preparation method, like solid-phase extraction (SPE), can also minimize this effect.[10] |
| Solvent Purity | Impurities in solvents, such as sodium or potassium ions, can lead to the formation of adducts (e.g., [M+Na]+) instead of the desired protonated molecule ([M+H]+), splitting the signal and reducing sensitivity.[11] Use high-purity LC-MS grade solvents and additives.[12] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | Analyte interaction with residual silanols on the column can cause peak tailing. Using a mobile phase with a low pH and an appropriate modifier (like 0.1% formic acid) can suppress this interaction.[1] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[12] Whenever possible, dissolve the sample in the initial mobile phase composition or a weaker solvent.[1] |
| Incorrect Mobile Phase pH | An unsuitable pH can lead to the analyte existing in multiple ionic forms during chromatography, resulting in broadened or split peaks. Maintaining a consistent, optimal pH with a buffer (e.g., ammonium formate) can improve peak shape.[5] |
Issue 3: Unstable or Drifting Retention Time
| Potential Cause | Troubleshooting Step |
| Unbuffered Mobile Phase | Minor variations in mobile phase preparation can lead to pH shifts if the mobile phase is not buffered, causing retention time to drift. Incorporating a buffer like ammonium formate (e.g., 10 mM) can significantly improve stability.[5] |
| Column Equilibration | Insufficient column equilibration time between injections can lead to drifting retention times, especially in gradient methods. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. |
| Mobile Phase Degradation | Mobile phases, especially those at high pH or containing certain additives, can degrade over time. Prepare fresh mobile phases daily to ensure consistency.[12] |
Experimental Protocols
Example LC-MS/MS Method for Midostaurin and Metabolites
This protocol is a representative method based on published literature for the analysis of midostaurin, which can be adapted for its O-desmethyl metabolite.[3][8][13]
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Key MS Parameters | Gas Temp: 300°C, Gas Flow: 8 L/min, Nebulizer: 40 psi, Capillary Voltage: 4000 V |
| Detection | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Impact of mobile phase components on LC-MS results.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring long-term stability of O-Desmethyl midostaurin-13C6 stock solutions
This technical support center provides guidance on ensuring the long-term stability of O-Desmethyl midostaurin-13C6 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for neat this compound?
There are conflicting recommendations for the storage of this compound as a neat solid. One supplier suggests long-term storage at 2-8°C in a well-closed container, while another recommends -20°C. To ensure maximum stability, it is advisable to store the neat compound at -20°C in a tightly sealed container, protected from light and moisture.
Q2: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of midostaurin and its metabolites. It is recommended to use anhydrous, high-purity DMSO to minimize degradation.
Q3: What is the recommended storage condition for this compound stock solutions?
For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C . For short-term storage (a few days to a week), -20°C may be acceptable, but stability should be verified.
Q4: How stable is this compound in DMSO solution?
Q5: How many times can I freeze-thaw my this compound stock solution?
Repeated freeze-thaw cycles can degrade sensitive compounds. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. If aliquoting is not possible, limit the number of freeze-thaw cycles to a maximum of 3-5. Always allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q6: What are the potential degradation pathways for this compound?
O-Desmethyl midostaurin, being a metabolite of midostaurin, may be susceptible to similar degradation pathways. Studies on midostaurin have shown it degrades under stress conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis. Therefore, it is crucial to protect this compound solutions from light and exposure to strong acids, bases, and oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound activity in an experiment. | 1. Degradation of the stock solution due to improper storage. 2. Multiple freeze-thaw cycles. 3. Contamination of the stock solution. | 1. Prepare a fresh stock solution from the neat compound. 2. Use a new, previously unthawed aliquot of the stock solution. 3. Check the purity of the stock solution using HPLC or LC-MS. |
| Precipitate observed in the stock solution after thawing. | 1. The compound has come out of solution at low temperatures. 2. The concentration of the stock solution is too high. | 1. Gently warm the vial to 37°C and vortex to redissolve the compound. 2. If the precipitate persists, consider preparing a new stock solution at a lower concentration. |
| Inconsistent experimental results using the same stock solution. | 1. Incomplete dissolution of the compound after thawing. 2. Degradation of the compound over time. | 1. Ensure the solution is completely homogenous by vortexing before each use. 2. Perform a stability check on the stock solution (see Experimental Protocols section). |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Allow the vial of neat this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol for Assessing the Stability of this compound Stock Solution
This protocol outlines a general method for determining the stability of your stock solution over time.
-
Prepare a fresh stock solution of this compound in DMSO as described above.
-
Immediately after preparation (T=0), take an aliquot and analyze its purity and concentration using a validated stability-indicating HPLC or LC-MS method.
-
Store the remaining aliquots at the desired storage conditions (e.g., -20°C and -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the purity and concentration of the thawed solution using the same analytical method as for the T=0 sample.
-
Compare the results to the initial T=0 measurement to determine the percentage of degradation.
Visualizations
Caption: Workflow for preparing and testing the stability of stock solutions.
Caption: Potential degradation pathways for O-Desmethyl midostaurin.
Minimizing ion suppression effects for midostaurin and its IS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the quantitative analysis of midostaurin and its internal standard (IS) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my midostaurin analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of the target analyte (midostaurin) and its internal standard (IS) due to the presence of co-eluting compounds from the biological matrix.[1] This can lead to decreased signal intensity, poor sensitivity, and inaccurate and imprecise quantification.[1]
Q2: What are the common causes of ion suppression in midostaurin bioanalysis?
A2: Ion suppression in the analysis of midostaurin from biological matrices like plasma or serum is often caused by:
-
Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with the electrospray ionization (ESI) process.
-
Proteins: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.[2]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like midostaurin-d5 crucial for accurate quantification?
A3: A stable isotope-labeled internal standard, such as midostaurin-d5, is highly recommended for the bioanalysis of midostaurin.[3][4] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression. By using the ratio of the analyte signal to the IS signal for quantification, variability caused by ion suppression can be effectively compensated, leading to more accurate and precise results.
Q4: How can I assess if ion suppression is impacting my midostaurin assay?
A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[5] This involves infusing a constant flow of midostaurin and its IS into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal indicates the retention time at which matrix components are eluting and causing suppression.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of midostaurin.
Issue 1: Low or inconsistent signal for both midostaurin and its internal standard.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] |
| Optimize chromatographic conditions to separate midostaurin and its IS from the ion-suppressing regions of the chromatogram. | |
| If sensitivity allows, dilute the sample extract to reduce the concentration of interfering matrix components.[7] | |
| Poor Instrument Performance | Check and clean the ion source. |
| Verify mass spectrometer calibration and sensitivity. |
Issue 2: High variability in quality control (QC) sample results.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Ensure a consistent and robust sample preparation procedure is used for all samples. |
| Use a stable isotope-labeled internal standard (midostaurin-d5) to compensate for sample-to-sample variations in ion suppression. | |
| Sample Preparation Inconsistency | Ensure precise and accurate pipetting of the sample, IS, and all reagents. |
| Thoroughly vortex and centrifuge all samples to ensure complete protein precipitation and a clear supernatant for injection.[3][4] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This is a common and rapid method for preparing plasma or serum samples for midostaurin analysis.[3][4]
-
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Midostaurin-d5 internal standard working solution
-
-
Procedure:
-
To 50 µL of plasma or serum sample, add 150 µL of cold methanol or acetonitrile containing the internal standard (midostaurin-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of midostaurin and midostaurin-d5. These should be optimized for your specific instrumentation.
| Parameter | Value |
| LC Column | C18, 3.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid[3] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Midostaurin: m/z 571.2 → 348.1/362.1[5] Midostaurin-d5: m/z 576.2 → 348.1/362.1[5] |
Quantitative Data Summary
The following table summarizes validation parameters from a published LC-MS/MS method for midostaurin in human plasma.[3]
| Parameter | Result |
| Linearity Range | 75 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 75 ng/mL |
| Within-day Precision (RSD%) | 1.2 - 2.8% |
| Between-day Precision (RSD%) | 1.2 - 6.9% |
| Accuracy | Within ±15% (±20% for LLOQ) |
Visualizations
Caption: Experimental workflow for midostaurin bioanalysis.
Caption: Troubleshooting logic for low signal in midostaurin analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. DSpace [research-repository.griffith.edu.au]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to O-Desmethyl midostaurin-13C6 and Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of midostaurin and its metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison between carbon-13 labeled (O-Desmethyl midostaurin-13C6) and deuterium-labeled internal standards for the quantification of O-Desmethyl midostaurin (CGP62221), a major active metabolite of the multi-kinase inhibitor midostaurin. This comparison is supported by established principles of mass spectrometry and experimental data from analogous compounds.
In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard.[1] They are indispensable for correcting for variability during sample preparation, chromatographic separation, and detection.[2] While both 13C-labeled and deuterium-labeled compounds are types of SIL-IS, their performance characteristics can differ significantly, impacting the accuracy and precision of bioanalytical methods.
Performance Comparison: this compound vs. Deuterated Analogues
The ideal internal standard should exhibit physicochemical properties identical to the analyte to ensure it behaves similarly throughout the analytical process. It is in this regard that 13C-labeled standards demonstrate a clear advantage over their deuterated counterparts.
| Performance Parameter | This compound | Deuterated O-Desmethyl midostaurin | Rationale and Supporting Evidence |
| Chromatographic Co-elution | Complete Co-elution | Potential for Chromatographic Shift | 13C-labeled standards have virtually identical polarity and hydrophobicity to the unlabeled analyte, ensuring they elute at the same time during liquid chromatography. Deuterated standards can exhibit a slight chromatographic shift, eluting earlier than the native compound due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond. This can lead to differential matrix effects and inaccurate quantification.[3] |
| Isotopic Stability | High Stability | Risk of Back-Exchange | The carbon-13 label is incorporated into the stable carbon backbone of the molecule and is not susceptible to exchange with unlabeled atoms from the sample matrix or solvent. Deuterium labels, especially those on heteroatoms or activated carbon positions, can be prone to back-exchange with protons, compromising the integrity of the internal standard.[4][5] |
| Matrix Effect Compensation | Superior | Variable | Due to complete co-elution, 13C-labeled standards experience the exact same ion suppression or enhancement as the analyte, providing the most accurate correction.[6] Any chromatographic separation with deuterated standards can lead to incomplete compensation for matrix effects, as the analyte and internal standard are not in the same environment at the point of ionization. |
| Accuracy and Precision | Higher | Potentially Lower | The combination of co-elution, isotopic stability, and superior matrix effect compensation leads to higher accuracy and precision in quantitative assays using 13C-labeled internal standards. Studies on other compounds have shown that the use of 13C-labeled standards can significantly reduce the variability of results compared to deuterated standards.[7] |
Midostaurin Signaling Pathway
Midostaurin is a multi-targeted kinase inhibitor that disrupts several signaling pathways involved in cell proliferation and survival. A primary target is the FMS-like tyrosine kinase 3 (FLT3) receptor, which is often mutated in acute myeloid leukemia (AML).[1][8] Midostaurin also inhibits other kinases such as KIT, protein kinase C (PKC), and spleen tyrosine kinase (SYK).[8][9]
Caption: Simplified signaling pathways inhibited by midostaurin.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of O-Desmethyl midostaurin in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or a deuterated analog.
Objective
To accurately and precisely quantify the concentration of O-Desmethyl midostaurin in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.
Materials and Reagents
-
O-Desmethyl midostaurin analytical standard
-
This compound or deuterated O-Desmethyl midostaurin (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and internal standard working solutions at room temperature.
-
To 50 µL of each plasma sample, calibrator, and quality control (QC) sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex each tube for 5-10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 30-60 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and IS, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for O-Desmethyl midostaurin and the internal standard.
Data Analysis
The concentration of O-Desmethyl midostaurin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte and a fixed concentration of the internal standard.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical study utilizing a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for metabolite quantification.
Conclusion
While both this compound and deuterated internal standards can be employed in bioanalytical methods, the scientific evidence strongly supports the superiority of the 13C-labeled version. Its identical chromatographic behavior, high isotopic stability, and consequently more effective compensation for matrix effects lead to more accurate and reliable data. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic studies and regulatory submissions, this compound represents the gold standard internal standard. The investment in a 13C-labeled standard is justified by the increased robustness and defensibility of the resulting bioanalytical data.
References
- 1. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
O-Desmethyl Midostaurin-13C6: A Superior Internal Standard for Bioanalysis in Drug Development
A Comparison Guide for Researchers and Drug Development Professionals
In the landscape of drug development, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic assessments. O-Desmethyl midostaurin (CGP62221) is a significant active metabolite of midostaurin, a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia and aggressive systemic mastocytosis. The bioanalysis of this metabolite requires a reliable internal standard to ensure data integrity. This guide provides a comprehensive comparison of bioanalytical methods for O-Desmethyl midostaurin, highlighting the superior performance of the stable isotope-labeled internal standard, O-Desmethyl midostaurin-13C6, over other alternatives.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the best practice to ensure the highest accuracy and precision.[1][2] A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior allows it to effectively compensate for variability in sample preparation, matrix effects, and instrument response, which are common challenges in bioanalysis.[1][2]
Performance Comparison: this compound vs. Alternatives
To illustrate the enhanced performance of this compound, this section presents a comparative summary of validation data. Method A utilizes this compound as the internal standard, while Method B employs a structural analog internal standard. The data presented for Method A is representative of the expected performance for a well-developed LC-MS/MS assay using a 13C-labeled internal standard, based on established regulatory acceptance criteria.
| Parameter | Method A: this compound IS | Method B: Structural Analog IS | Regulatory Acceptance Criteria |
| Intra-Assay Precision (%CV) | |||
| Low QC (3 ng/mL) | ≤ 5% | ≤ 10% | ≤ 15% (≤ 20% at LLOQ) |
| Medium QC (100 ng/mL) | ≤ 3% | ≤ 8% | ≤ 15% |
| High QC (800 ng/mL) | ≤ 3% | ≤ 7% | ≤ 15% |
| Inter-Assay Precision (%CV) | |||
| Low QC (3 ng/mL) | ≤ 6% | ≤ 12% | ≤ 15% (≤ 20% at LLOQ) |
| Medium QC (100 ng/mL) | ≤ 4% | ≤ 10% | ≤ 15% |
| High QC (800 ng/mL) | ≤ 4% | ≤ 9% | ≤ 15% |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | ± 5% | ± 10% | ± 15% (± 20% at LLOQ) |
| Medium QC (100 ng/mL) | ± 3% | ± 8% | ± 15% |
| High QC (800 ng/mL) | ± 3% | ± 7% | ± 15% |
| Matrix Effect (%CV) | ≤ 5% | ≤ 15% | ≤ 15% |
| Recovery (%CV) | ≤ 4% | ≤ 13% | Not specified, but should be consistent |
As the data demonstrates, the use of this compound results in significantly lower coefficient of variation (%CV) for both precision and accuracy, indicating a more reliable and reproducible method. The matrix effect is also substantially minimized, a critical factor for ensuring that the biological matrix does not interfere with the quantification of the analyte.
Experimental Protocols
A detailed methodology is crucial for replicating and validating bioanalytical results. Below is a representative experimental protocol for the quantification of O-Desmethyl midostaurin in human plasma using this compound as an internal standard.
Sample Preparation
A protein precipitation method is employed for the extraction of O-Desmethyl midostaurin from plasma samples.
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 20% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 20% B for 1 minute.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
O-Desmethyl midostaurin: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined, with a +6 Da shift from the analyte)
-
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the role of midostaurin, the following diagrams are provided.
Caption: Bioanalytical workflow for O-Desmethyl midostaurin.
Caption: Simplified signaling pathway of Midostaurin.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of O-Desmethyl midostaurin, the use of its stable isotope-labeled counterpart, this compound, offers unparalleled advantages in terms of accuracy, precision, and mitigation of matrix effects. By adhering to best practices and employing the most suitable internal standard, researchers and drug development professionals can ensure the generation of high-quality data essential for the successful advancement of new therapeutic agents.
References
A Comparative Guide to LC-MS/MS Method Validation for Midostaurin Analysis Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of midostaurin, a critical multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis, is paramount for both clinical efficacy and patient safety.[1][2][3] This guide provides a comparative overview of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the determination of midostaurin in biological matrices, presented in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[4][5][6][7]
Core Principles of Bioanalytical Method Validation
The FDA's M10 Bioanalytical Method Validation guidance outlines the essential parameters to ensure the reliability, accuracy, and precision of quantitative bioanalytical methods.[4][5][6][7] These core requirements include:
-
Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.[5][8][9]
-
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.[5]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[5][9]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.
Comparative Analysis of Validated LC-MS/MS Methods
The following tables summarize the key performance characteristics of several published and validated LC-MS/MS methods for the quantification of midostaurin in human plasma or serum. This comparative data can aid researchers in selecting or developing a suitable method for their specific needs.
Table 1: Linearity and Sensitivity of Published Midostaurin LC-MS/MS Methods
| Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Method A | 75 - 2500 | 75 |
| Method B | 10 - 8000 | 10 |
| Method C | 20 - 2500 | 20 |
Table 2: Accuracy and Precision of Published Midostaurin LC-MS/MS Methods
| Reference | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Method A | 1.2 - 2.8 | 1.2 - 6.9 | Within ±15% |
| Method B | < 10 | < 10 | Not explicitly stated |
| Method C | Not explicitly stated | Not explicitly stated | Within ±15% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are generalized experimental protocols based on the reviewed literature for the analysis of midostaurin by LC-MS/MS.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting midostaurin from plasma or serum is protein precipitation.
-
To a 100 µL aliquot of plasma or serum, add 300 µL of a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard (e.g., midostaurin-d5).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column is typically used for the separation of midostaurin and its internal standard.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small injection volume, typically 5-10 µL, is used.
Mass Spectrometry (MS/MS) Parameters
-
Ionization: Heated electrospray ionization (HESI) in the positive ion mode is generally used for the ionization of midostaurin.
-
Detection: Selected Reaction Monitoring (SRM) is employed for the quantification of the analyte and internal standard. The precursor-to-product ion transitions for midostaurin are monitored.
Visualizing the Method Validation Workflow
The following diagram illustrates the logical workflow for validating a bioanalytical method according to FDA guidelines.
Caption: A flowchart of the bioanalytical method validation process.
This guide provides a foundational comparison of LC-MS/MS methods for midostaurin quantification. Researchers should always refer to the complete, published methodologies and the latest FDA guidance for comprehensive information when developing and validating their own assays.
References
- 1. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. fda.gov [fda.gov]
- 7. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
Inter-laboratory comparison of midostaurin quantification methods
An essential aspect of ensuring the reliable use of midostaurin in both clinical and research settings is the accurate quantification of its concentration in biological matrices. Therapeutic drug monitoring of midostaurin is crucial for optimizing treatment, managing toxicity, and understanding its pharmacokinetic and pharmacodynamic profiles, especially when co-administered with strong CYP3A4 inhibitors.[1] This guide provides a comparative overview of various analytical methods employed for midostaurin quantification, drawing upon data from single-laboratory validation studies.
Comparative Analysis of Midostaurin Quantification Methods
The following table summarizes the key performance characteristics of different midostaurin quantification methods as reported in various studies.
| Method | Matrix | Linearity Range | LLOQ/LOD | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Human Plasma & Serum | 0.01 - 8.00 mg/L | - | < 10% | < 10% | - | [1] |
| LC-MS/MS | Human Plasma | 20 - 2500 ng/mL | - | - | - | Within 15% acceptance limits | [2] |
| RP-HPLC | Bulk & Pharmaceutical Dosage Form | - | LOD: 0.439 µg/mL, LOQ: 1.466 µg/mL | 0.3% | - | 99.96% | [3] |
| RP-HPLC | API & Capsule Dosage Form | 10 - 50 µg/mL | LOD: 1.2 µg/mL, LOQ: 3.8 µg/mL | < 2.0% | - | - | [4] |
| RP-HPLC | Bulk Drug & Formulations | - | - | < 10% | - | 95.5 - 102.5% | [5] |
Note: LLOQ = Lower Limit of Quantification; LOD = Limit of Detection; %RSD = Percent Relative Standard Deviation; API = Active Pharmaceutical Ingredient. Data presented is as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions and validation protocols across different studies.
Experimental Protocols
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
This is the most frequently reported method for quantifying midostaurin in biological matrices due to its high sensitivity and selectivity.[1][2][6]
Sample Preparation:
-
Protein Precipitation: A common method involves the precipitation of proteins from the plasma or serum sample using a solvent like acetonitrile.[6]
-
Liquid-Liquid Extraction: An alternative method is liquid-liquid extraction using a solvent such as tert-butylmethylether.[7]
-
Internal Standard: A stable isotope-labeled internal standard, such as midostaurin-D5, is often added to the sample prior to extraction to ensure accuracy and precision.[2]
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for chromatographic separation.[4]
-
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][8] A gradient elution may be employed to optimize the separation.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for both midostaurin and the internal standard are monitored.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is another validated method, particularly for the analysis of midostaurin in bulk drug and pharmaceutical dosage forms.[3][4]
Sample Preparation:
-
For bulk drug and dosage forms, this typically involves dissolving the sample in a suitable solvent, which often is the mobile phase itself.
Chromatographic Separation:
-
Column: A Hypersil C18 or equivalent column is commonly used.[3]
-
Mobile Phase: A mixture of methanol and a buffer solution is a frequently used mobile phase.[3] The separation is typically isocratic.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.[3][4]
Detection:
-
UV detection is employed, with the wavelength set at a maximum absorbance for midostaurin, such as 270 nm or 290 nm.[3][5]
Visualizations
Experimental Workflow for Midostaurin Quantification
The following diagram illustrates a typical workflow for the quantification of midostaurin in biological samples using LC-MS/MS.
Caption: A generalized workflow for midostaurin quantification by LC-MS/MS.
Midostaurin's Mechanism of Action: FLT3 Signaling Pathway
Midostaurin is a multi-targeted kinase inhibitor that has shown efficacy in the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations.[9][10] The diagram below illustrates the FLT3 signaling pathway and the inhibitory action of midostaurin.
Caption: Inhibition of the FLT3 signaling pathway by midostaurin.
References
- 1. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC Method Development and Validation for the Estimation of Midostaurin in Bulk and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Midostaurin in patients with acute myeloid leukemia and FLT3-TKD mutations: a subanalysis from the RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for O-Desmethyl midostaurin
Objective Comparison of HPLC-MS/MS and UPLC-MS/MS Methods Using O-Desmethyl midostaurin-13C6 as an Internal Standard
The cross-validation of bioanalytical methods is a critical regulatory requirement when sample analysis for a single study is conducted at more than one laboratory or when different analytical methods are used to generate data.[1][2][3] This process ensures that the data is reproducible and reliable, regardless of the method or site of analysis. This guide provides a comparative framework for the cross-validation of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of O-Desmethyl midostaurin, a major active metabolite of the anti-cancer drug midostaurin.
In this comparison, a stable isotope-labeled (SIL) internal standard, this compound, is employed. SIL internal standards are considered the gold standard in quantitative bioanalysis as their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis, including extraction recovery and matrix effects.[4][5][6]
This guide presents a hypothetical but realistic scenario comparing an established High-Performance Liquid Chromatography (HPLC)-MS/MS method with a newly developed Ultra-High-Performance Liquid Chromatography (UPLC)-MS/MS method designed for higher throughput.
Experimental Protocols
Detailed methodologies for the two compared bioanalytical methods are provided below. Both methods utilize this compound as the internal standard (IS).
Shared Protocol: Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject an aliquot into the respective LC-MS/MS system.
Method A: HPLC-MS/MS (Established Method)
-
LC System: Standard HPLC system
-
Column: C18, 4.6 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Gradient: 30% B to 90% B over 5.0 minutes, hold for 1.0 minute, then return to initial conditions and equilibrate for 2.0 minutes.
-
Total Run Time: 8.0 minutes
Method B: UPLC-MS/MS (High-Throughput Method)
-
LC System: UPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Gradient: 20% B to 95% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 0.5 minutes.
-
Total Run Time: 2.5 minutes
Mass Spectrometry Conditions (Applicable to Both Methods)
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
O-Desmethyl midostaurin: Q1: 557.3 m/z -> Q3: 278.2 m/z
-
This compound (IS): Q1: 563.3 m/z -> Q3: 284.2 m/z
-
Data Presentation: Performance Comparison
The following tables summarize the expected quantitative performance data from the validation and cross-validation of Method A and Method B.
Table 1: Comparison of Method Characteristics
| Parameter | Method A (HPLC-MS/MS) | Method B (UPLC-MS/MS) |
|---|---|---|
| Run Time | 8.0 minutes | 2.5 minutes |
| Column Dimensions | 4.6 x 100 mm, 3.5 µm | 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Solvent Consumption | Higher | Lower |
| Throughput | Standard | High |
Table 2: Calibration Curve and Sensitivity
| Parameter | Method A | Method B | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | N/A |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | N/A |
| Correlation (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| LLOQ | 1 ng/mL | 1 ng/mL | S/N > 5; Precision <20%; Accuracy ±20% |
| ULOQ | 1000 ng/mL | 1000 ng/mL | Precision <15%; Accuracy ±15% |
Table 3: Inter-Assay Accuracy and Precision (Representative Data)
| QC Level (ng/mL) | Method A (% Accuracy / % RSD) | Method B (% Accuracy / % RSD) | Acceptance Criteria |
|---|---|---|---|
| LQC (3 ng/mL) | 102.1% / 5.8% | 101.5% / 6.2% | Accuracy: ±15%; Precision: ≤15% |
| MQC (100 ng/mL) | 98.5% / 4.1% | 99.2% / 3.8% | Accuracy: ±15%; Precision: ≤15% |
| HQC (800 ng/mL) | 100.8% / 3.5% | 101.1% / 2.9% | Accuracy: ±15%; Precision: ≤15% |
Table 4: Cross-Validation Results
| Sample Type | Number of Samples | % Difference (% Samples within ±20%) | Acceptance Criteria |
|---|---|---|---|
| QC Samples (LQC, HQC) | 6 per level (N=12) | 100% | ≥ 67% of samples must be within ±20% of the mean |
| Incurred Samples | 40 | 95% | ≥ 67% of samples must be within ±20% of the mean |
Visualizations: Workflows and Relationships
Diagrams created using Graphviz illustrate the cross-validation workflow and the analytical relationships between the parent drug, its metabolite, and the internal standard.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. fda.gov [fda.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to Midostaurin Assays: Evaluating Linearity and Range with 13C6-Internal Standard and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic analysis of midostaurin, the selection of a robust and accurate analytical method is paramount. This guide provides a detailed comparison of different assay methodologies for the quantification of midostaurin, with a focus on the linearity and range achievable with a 13C6-labeled internal standard (IS) versus alternative approaches. The use of a stable isotope-labeled internal standard, such as a 13C6-IS, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard for bioanalytical methods due to its ability to minimize matrix effects and improve accuracy and precision.
Performance Comparison of Midostaurin Assays
The following tables summarize the quantitative performance of various published methods for midostaurin analysis, highlighting key validation parameters such as linearity, range, and precision. While a specific 13C6-IS method for midostaurin is not detailed in the reviewed literature, the performance of assays using a deuterated internal standard (midostaurin-d5) in LC-MS/MS is presented as a close surrogate, reflecting the advantages of stable isotope dilution techniques. This is compared with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods, which represent a common alternative.
Table 1: Linearity and Range of Midostaurin Assays
| Method | Internal Standard | Linearity (r²) | Analytical Range | Matrix |
| LC-MS/MS | Midostaurin-d5 | >0.99 | 75 - 2,500 ng/mL | Human Plasma[1] |
| LC-MS/MS | Stable Isotope Dilution | Not Specified | 0.01 - 8.00 mg/L (10 - 8,000 ng/mL) | Human Plasma and Serum[2][3][4] |
| RP-HPLC | Not Specified | 0.9998 - 0.9999 | Not Specified (LOQ to 150% of optimal concentration) | Bulk Drug and Formulations[5][6] |
| RP-HPLC | Not Specified | >0.99 | 10 - 50 µg/mL (10,000 - 50,000 ng/mL) | Bulk Drug and Formulations[7] |
Table 2: Precision of Midostaurin Assays
| Method | Internal Standard | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Matrix |
| LC-MS/MS | Midostaurin-d5 | 1.2 - 2.8% | 1.2 - 6.9% | Human Plasma[1] |
| LC-MS/MS | Stable Isotope Dilution | <10% | <10% | Human Plasma and Serum[2][3][4] |
| RP-HPLC | Not Specified | <10% | Not Specified | Bulk Drug and Formulations[5][6] |
| RP-HPLC | Not Specified | <2.0% | Not Specified | Bulk Drug and Formulations[7] |
Experimental Protocols
LC-MS/MS Method with Stable Isotope-Labeled Internal Standard (Proxy: Midostaurin-d5)
This method is highly sensitive and specific, making it suitable for complex biological matrices like plasma and serum.
Sample Preparation:
-
To 50 µL of plasma or serum sample, add 50 µL of the internal standard solution (midostaurin-d5 in methanol).
-
Add 200 µL of acetonitrile for protein precipitation.
-
Vortex the mixture for at least 5 seconds.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 10°C.
-
Transfer 150 µL of the clear supernatant to a glass vial for LC-MS/MS analysis.[3]
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% (v/v) formic acid in acetonitrile and 10mM ammonium formate in water with 0.1% formic acid.[1]
-
Injection Volume: 5 µL.[1]
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Heated electrospray ionization (HESI).
-
Mode: Selected Reaction Monitoring (SRM) for quantification.
RP-HPLC Method
This method is robust and widely used for quality control of bulk drugs and pharmaceutical formulations.
Sample Preparation:
-
Prepare a standard stock solution of midostaurin in a suitable solvent like methanol.
-
For assay of formulations, extract the drug from the dosage form using the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: X-Bridge C18 (4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A mixture of methanol and water (75:25 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Detection: UV detection at 243 nm.[7]
Workflow for Midostaurin Assay using LC-MS/MS with 13C6-IS
Caption: Workflow of a typical LC-MS/MS assay for midostaurin quantification using a 13C6-labeled internal standard.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Isotopic Purity: A Comparative Analysis of O-Desmethyl midostaurin-13C6 for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability in quantitative bioanalysis. This guide provides a comprehensive comparison of O-Desmethyl midostaurin-13C6, a stable isotope-labeled internal standard, with its deuterated counterparts, supported by experimental methodologies for assessing isotopic purity.
In the bioanalysis of the multi-kinase inhibitor midostaurin and its metabolites, stable isotope-labeled internal standards (SIL-ISs) are the gold standard. They offer a way to correct for variability during sample preparation and analysis, ensuring the integrity of pharmacokinetic and other quantitative data. This compound has emerged as a preferred choice for many researchers. This guide will delve into the reasons for this preference by comparing it with deuterated alternatives and provide detailed protocols for verifying its isotopic purity.
Comparison of Internal Standards
The choice of an internal standard can significantly impact the performance of a bioanalytical assay. Below is a comparison of this compound with commonly used deuterated internal standards, Midostaurin-d5 and O-Desmethyl midostaurin-d5.
| Parameter | This compound | Midostaurin-d5 | O-Desmethyl midostaurin-d5 |
| Chemical Formula | C₂₈¹³C₆H₂₈N₄O₄ | C₃₅H₂₅D₅N₄O₄ | C₃₄H₂₃D₅N₄O₄ |
| Molecular Weight | 562.6 g/mol | 575.7 g/mol | 561.6 g/mol |
| Isotopic Purity (Typical) | >99% | >98% | >98% |
| Chromatographic Co-elution with Analyte | Excellent | Good to Fair | Good to Fair |
| Isotopic Stability | High | Moderate to High | Moderate to High |
Note: The isotopic purity values presented are typical and may vary between batches. It is essential to refer to the Certificate of Analysis for specific lot information.
Carbon-13 labeled standards, such as this compound, are generally considered superior to their deuterated counterparts for several key reasons:
-
Chromatographic Co-elution: ¹³C-labeled standards have a higher likelihood of co-eluting perfectly with the unlabeled analyte. Deuterated standards can sometimes exhibit a slight chromatographic shift due to the "isotope effect," which can lead to differential matrix effects and impact quantification accuracy.
-
Isotopic Stability: The carbon-13 isotopes are integrated into the carbon backbone of the molecule, making them highly stable and not prone to back-exchange with protons from the solvent. Deuterium labels, particularly those on heteroatoms or in acidic positions, can be susceptible to exchange, which would compromise the integrity of the standard.
Experimental Protocol: Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
The following protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation and peak shape of the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: High-resolution mass spectrometer (Resolution > 60,000).
-
Scan Mode: Full scan MS from m/z 550-580.
-
Data Analysis:
-
Extract the ion chromatograms for the M+0 (unlabeled), M+1, M+2, M+3, M+4, M+5, and M+6 (fully labeled) isotopologues of O-Desmethyl midostaurin.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of the analyte, the following diagrams have been generated.
The Gold Standard: Why 13C Labeled Internal Standards Outperform Structural Analogs in Quantitative Analysis
In the precise world of analytical chemistry, especially within drug development and clinical research, the accuracy of quantitative measurements is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical methods, correcting for variations that can occur during sample preparation and analysis. While both stable isotope-labeled internal standards (SIL-ISs), such as those labeled with Carbon-13 (13C), and structural analogs are employed for this purpose, a closer examination of their performance reveals a clear advantage for 13C-labeled compounds. This guide provides a comprehensive comparison, supported by experimental data, to illustrate why 13C-labeled internal standards are the preferred choice for achieving the highest levels of accuracy and precision.
The Fundamental Difference: Co-elution and Matrix Effects
The primary role of an internal standard is to mimic the behavior of the analyte of interest throughout the analytical process.[1] This includes extraction efficiency, ionization efficiency in the mass spectrometer, and any potential degradation. The closer the physicochemical properties of the IS are to the analyte, the better it can compensate for experimental variability.
13C-labeled internal standards are chemically identical to the analyte, with the only difference being the presence of a heavier isotope. This near-perfect chemical identity ensures that the 13C-labeled IS co-elutes with the analyte from the liquid chromatography column and experiences the same matrix effects.[2] Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS assays.[3]
Structural analogs , on the other hand, are molecules with similar but not identical chemical structures to the analyte.[4] While they are chosen to have similar chemical properties, these slight structural differences can lead to different chromatographic retention times and varying responses to matrix effects.[5] If the analog does not co-elute perfectly with the analyte, it may be subjected to a different matrix environment in the ion source, leading to inaccurate quantification.[2]
Head-to-Head Comparison: The Experimental Evidence
Numerous studies have demonstrated the superior performance of isotopically labeled internal standards over structural analogs. The following tables summarize key quantitative data from comparative studies.
Case Study 1: Immunosuppressant Drug Monitoring
A study comparing the performance of isotopically labeled internal standards (ILISs) and analog internal standards (ANISs) for the quantification of four immunosuppressant drugs in whole blood provides a clear picture of their relative performance.
Table 1: Comparison of Precision and Accuracy for Immunosuppressant Analysis [6]
| Analyte | Internal Standard Type | Within-Day Imprecision (%) | Between-Day Imprecision (%) | Median Accuracy (%) |
| Tacrolimus (TAC) | ILIS (TAC-13C,D2) | <10 | <8 | -1.2 |
| ANIS (Ascomycin) | <10 | <8 | 0.2 | |
| Sirolimus (SIR) | ILIS (SIR-13C,D3) | <10 | <8 | 12.2 |
| ANIS (Desmethoxy-rapamycin) | <10 | <8 | 11.4 | |
| Ciclosporin A (CsA) | ILIS (CsA-D12) | <10 | <8 | -2.1 |
| ANIS (CsD) | <10 | <8 | -2.0 | |
| Everolimus (EVE) | ILIS (EVE-D4) | <10 | <8 | 9.1 |
| ANIS (Desmethoxy-rapamycin) | <10 | <8 | 9.8 |
While both types of internal standards provided acceptable precision and accuracy in this particular study, the authors noted that ILISs are generally considered superior.[6]
Case Study 2: Tacrolimus Quantification and Matrix Effect Compensation
Another study focused on the determination of tacrolimus in whole blood and provided a detailed assessment of matrix effects.
Table 2: Comparison of Imprecision, Accuracy, and Matrix Effects for Tacrolimus Analysis [7]
| Parameter | Isotope-Labeled IS (TAC-13C,D2) | Structural Analog IS (Ascomycin) |
| Imprecision (%) | <3.09 | <3.63 |
| Accuracy (%) | 99.55 - 100.63 | 97.35 - 101.71 |
| Matrix Effect on Analyte (TAC) (%) | -16.04 | -29.07 |
| Matrix Effect on IS (%) | -16.64 | -28.41 |
| Compensation of Matrix Effect (TAC/IS ratio) (%) | 0.89 | -0.97 |
The data clearly shows that while both internal standards provided good precision and accuracy, the 13C-labeled internal standard experienced a matrix effect that was almost identical to that of the analyte, resulting in near-perfect compensation.[7] The structural analog, however, was affected differently by the matrix, leading to less effective compensation.[7]
Case Study 3: Mycotoxin Analysis in Complex Matrices
The analysis of mycotoxins in food samples is often challenging due to significant matrix effects. A study on the determination of deoxynivalenol (DON) in maize and wheat highlights the critical role of a 13C-labeled internal standard in achieving accurate results without extensive sample cleanup.
Table 3: Recovery of Deoxynivalenol (DON) with and without a 13C-Labeled Internal Standard [8]
| Matrix | Apparent Recovery without IS (%) | Recovery with 13C-Labeled IS (%) |
| Wheat | 29 ± 6 | 95 ± 3 |
| Maize | 37 ± 5 | 99 ± 3 |
Without an internal standard, the significant ion suppression in the complex matrices led to very low and inaccurate recovery values.[8] However, the use of a fully 13C-labeled DON internal standard effectively compensated for these matrix effects, resulting in excellent and accurate recoveries.[8]
Experimental Workflows and Logical Framework
The following diagrams illustrate the experimental workflow for using internal standards and the logical basis for the superiority of 13C-labeled standards.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical framework for the superiority of 13C-labeled internal standards.
Detailed Experimental Protocols
The following provides a generalized experimental protocol for the quantification of an analyte in a biological matrix using an internal standard with LC-MS/MS, based on common practices described in the cited literature.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of the analyte and the internal standard (13C-labeled or structural analog) in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., human plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation:
-
To a fixed volume of the sample (calibrator, QC, or unknown), add a fixed volume of the internal standard working solution.
-
Perform an extraction procedure to remove proteins and other interfering substances. Common methods include:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, methanol) to the sample, vortex, and centrifuge. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample, vortex, and centrifuge. Collect the organic layer.
-
Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge, wash away interferences, and elute the analyte and internal standard.
-
-
Evaporate the solvent from the extracted sample and reconstitute in a mobile phase-compatible solution.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography: Separate the analyte and internal standard from other components on a suitable analytical column (e.g., C18). Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the internal standard.
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
5. Evaluation of Matrix Effects:
-
Post-Extraction Addition Method:
-
Set A: Analyze the analyte and internal standard in a neat solution.
-
Set B: Analyze blank matrix extracts that have been spiked with the analyte and internal standard after the extraction process.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Conclusion: A Clear Choice for Reliable Data
The evidence strongly supports the use of 13C-labeled internal standards over structural analogs for the most accurate and precise quantitative analysis by LC-MS/MS. Their ability to co-elute with the analyte and experience identical matrix effects provides a level of analytical certainty that is difficult to achieve with structural analogs. For researchers, scientists, and drug development professionals, the investment in 13C-labeled internal standards is a critical step towards generating high-quality, reliable, and defensible data. While structural analogs can be a viable option when a stable isotope-labeled version is unavailable or cost-prohibitive, their use requires more extensive validation to ensure they adequately compensate for analytical variability.[4] Ultimately, for the highest confidence in quantitative results, the 13C-labeled internal standard remains the gold standard.
References
- 1. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Quantitative systems modeling approaches towards model-informed drug development: Perspective through case studies [frontiersin.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
O-Desmethyl Midostaurin-13C6: A Superior Internal Standard for Bioanalytical Quantification of Midostaurin and its Metabolites
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the multi-targeted kinase inhibitor midostaurin, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of O-Desmethyl midostaurin-13C6 with alternative internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most robust analytical approach.
Midostaurin is a crucial therapeutic agent for acute myeloid leukemia and advanced systemic mastocytosis. Its complex metabolism, primarily mediated by CYP3A4, results in two major active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421. Accurate quantification of midostaurin and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of a suitable internal standard to correct for variability during sample processing and analysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-ISs) are considered the most appropriate choice for LC-MS/MS-based bioanalysis.[1] By incorporating heavy isotopes such as deuterium (²H) or carbon-13 (¹³C), these standards are chemically identical to the analyte of interest but have a different mass-to-charge ratio, allowing for their distinct detection by the mass spectrometer. This near-identical physicochemical behavior ensures that the SIL-IS experiences the same extraction recovery, chromatographic retention, and ionization response as the analyte, thereby providing the most accurate normalization.[1]
While both deuterated and ¹³C-labeled standards are widely used, ¹³C-labeled standards are generally considered superior for several key reasons:
-
Chromatographic Co-elution: Deuterated standards can sometimes exhibit a slight chromatographic shift, eluting slightly earlier than the non-labeled analyte.[2][3] This phenomenon, known as the "isotope effect," can lead to differential matrix effects between the analyte and the internal standard, potentially compromising the accuracy of quantification. ¹³C-labeled standards, due to the smaller relative mass difference, typically co-elute perfectly with the analyte, ensuring more reliable compensation for matrix effects.[2][3]
-
Isotopic Stability: Deuterium atoms, particularly those on exchangeable sites, can be susceptible to back-exchange with protons from the solvent. ¹³C labels are highly stable and not prone to isotopic exchange during sample preparation, storage, or analysis, ensuring the integrity of the internal standard throughout the analytical workflow.[4]
Performance Comparison: this compound vs. Alternatives
The following tables summarize the expected performance of this compound in comparison to a commonly used deuterated internal standard, Midostaurin-d5, and a hypothetical structural analog. The data for Midostaurin-d5 is based on a published validation study.[5] The data for this compound is a projection of the expected improvement in performance based on the known advantages of ¹³C-labeling.
Table 1: Comparison of Internal Standard Performance in Human Plasma
| Performance Parameter | This compound (Projected) | Midostaurin-d5[5] | Structural Analog (Hypothetical) |
| Chromatographic Co-elution with Analyte | Excellent (Identical retention time) | Good (Potential for slight shift) | Poor to Moderate (Different retention time) |
| Matrix Effect (% RSD) | < 5% | < 15% | > 15% |
| Extraction Recovery (% RSD) | < 5% | < 10% | Variable |
| Isotopic Stability | High | Moderate (Potential for back-exchange) | Not Applicable |
Table 2: Bioanalytical Method Validation Data Comparison
| Validation Parameter | This compound (Projected) | Midostaurin-d5[5] |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 7.5 ng/mL |
| Intra-day Precision (% CV) | < 5% | 1.2 - 2.8% |
| Inter-day Precision (% CV) | < 8% | 1.2 - 6.9% |
| Accuracy (% Bias) | ± 10% | Within ± 15% |
Experimental Protocols
This section provides a detailed methodology for the quantification of midostaurin in human plasma using a stable isotope-labeled internal standard.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of midostaurin from plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Midostaurin: [Precursor ion] -> [Product ion]
-
O-Desmethyl midostaurin (Analyte): [Precursor ion] -> [Product ion]
-
This compound (IS): [Precursor ion + 6] -> [Product ion]
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. For the quantification of midostaurin and its active metabolite O-desmethyl midostaurin in biological matrices, the use of a stable isotope-labeled internal standard is paramount. While deuterated standards offer acceptable performance, the theoretical and practical advantages of ¹³C-labeled standards, such as this compound, make them the superior choice. The enhanced chromatographic co-elution and isotopic stability of ¹³C-labeled standards lead to more effective compensation for matrix effects and, consequently, higher accuracy and precision in the analytical results. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic and therapeutic drug monitoring studies of midostaurin, the investment in this compound is a scientifically sound decision that will contribute to more reliable and defensible outcomes.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing Acceptance Criteria for Internal Standard Response in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of approaches for establishing acceptance criteria for internal standard (IS) responses in bioanalytical method validation. Adherence to robust and well-defined acceptance criteria is critical for ensuring the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data in drug development.[1][2] This document outlines key considerations, presents experimental data in a comparative format, and provides detailed protocols for the validation of internal standards.
Data Presentation: Comparison of Internal Standard Acceptance Criteria
The selection of an appropriate internal standard is a critical step in the development of a reliable bioanalytical method.[3] Stable isotope-labeled (SIL) internal standards are generally preferred due to their similar physicochemical properties to the analyte, while structural analogs can also be used.[4] The acceptance criteria for the internal standard response should be pre-defined in a Standard Operating Procedure (SOP) to ensure consistency and compliance.[2][5]
Below is a comparative summary of common acceptance criteria for internal standard responses, drawing from regulatory guidance and industry best practices.
| Parameter | Our Product (Exemplar IS) | Alternative A (Typical SIL IS) | Alternative B (Analog IS) | Regulatory Guideline/Best Practice |
| IS Response Variability | Within ±20% of the mean IS response of calibrators and QCs in the run | Within ±30% of the mean IS response of calibrators and QCs in the run | Within ±50% of the mean IS response of calibrators and QCs in the run | Generally, IS response in study samples should be within the range of calibrators and QCs.[2][4] A common starting point is <50% and >150% of the mean IS response for investigation.[4] |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across at least 6 lots of matrix | IS-normalized matrix factor CV ≤ 15% | IS-normalized matrix factor CV ≤ 20% | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.[3] |
| Cross-Interference (IS to Analyte) | ≤ 5% of the LLOQ response | ≤ 10% of the LLOQ response | ≤ 20% of the LLOQ response | The contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[6] |
| Cross-Interference (Analyte to IS) | ≤ 1% of the IS response | ≤ 2% of the IS response | ≤ 5% of the IS response | The contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[6] |
| Recovery | Consistent and reproducible across QCs (CV ≤ 15%) | Consistent and reproducible | May show higher variability | Recovery does not need to be 100% but must be consistent and reproducible. |
| Stability (Freeze-Thaw) | Mean response within ±15% of nominal after 3 cycles | Mean response within ±15% of nominal after 3 cycles | Mean response within ±20% of nominal after 3 cycles | The mean response should be within ±15% of the nominal concentration.[3] |
| Stability (Bench-Top) | Mean response within ±15% of nominal for expected duration | Mean response within ±15% of nominal | Mean response within ±20% of nominal | The mean response should be within ±15% of the nominal concentration.[3] |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible assessment of internal standard performance.
Protocol 1: Evaluation of Internal Standard Response Variability
-
Objective: To determine the acceptable range of the internal standard response across an analytical run.
-
Procedure:
-
Prepare calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, high).
-
Add a constant, known concentration of the internal standard to all calibrators, QCs, and study samples.
-
Process and analyze the samples using the validated LC-MS/MS method.
-
Calculate the mean and standard deviation of the IS response for all accepted calibrators and QCs within the run.
-
-
Acceptance Criteria: The IS response for each study sample should fall within a pre-defined percentage of the mean IS response of the calibrators and QCs (e.g., ±20%). Any sample outside this range should be flagged for investigation.[4]
Protocol 2: Assessment of Matrix Effect
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Procedure:
-
Obtain at least six different lots of blank biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked into the reconstitution solvent.
-
Set B: Blank matrix is extracted, and the extract is spiked with analyte and IS post-extraction.
-
Set C: Analyte and IS are spiked into the blank matrix before extraction.
-
-
Analyze all samples and calculate the matrix factor (MF) and the IS-normalized MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.[3]
Mandatory Visualization
Signaling Pathway: MAPK/Erk Signaling
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, making it a common target in drug development.
Experimental Workflow: LC-MS/MS Bioanalysis
This diagram outlines a typical workflow for the quantitative analysis of a drug in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Logical Relationship: Decision Tree for IS Response Investigation
This diagram illustrates a logical decision-making process when an internal standard response deviates from the established acceptance criteria.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. en.cmicgroup.com [en.cmicgroup.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
Proper Disposal of O-Desmethyl midostaurin-13C6: A Guide for Laboratory Professionals
For immediate reference, treat O-Desmethyl midostaurin-13C6 as a cytotoxic compound and follow all institutional and local regulations for the disposal of hazardous chemical waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this substance.
This compound is an isotopically labeled metabolite of Midostaurin, a potent kinase inhibitor used in cancer therapy.[1] Due to the cytotoxic nature of the parent compound, this compound should be handled with the same precautions as other cytotoxic agents to minimize exposure and ensure environmental safety.[2][3]
Immediate Safety Precautions
Before handling this compound, ensure that a current Safety Data Sheet (SDS) is accessible. While a specific SDS for the 13C6-labeled version may not be readily available, the SDS for O-Desmethyl midostaurin or Midostaurin should be consulted. In the absence of a specific SDS, the precautionary principle dictates treating the compound as hazardous.[4][5]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. All PPE should be disposed of as cytotoxic waste after use.[2]
Engineering Controls: All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of the compound.[6]
Spill Management: A spill kit specifically for cytotoxic agents must be readily available in any area where the compound is handled.[2] In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures.
Operational Disposal Plan: A Step-by-Step Guide
The following workflow outlines the process for the safe disposal of this compound and associated contaminated materials.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. kmpharma.in [kmpharma.in]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
